cis-2-Methylpiperidine-3-carbonitrile
Beschreibung
BenchChem offers high-quality cis-2-Methylpiperidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Methylpiperidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C7H12N2 |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-methylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C7H12N2/c1-6-7(5-8)3-2-4-9-6/h6-7,9H,2-4H2,1H3 |
InChI-Schlüssel |
VHFVWTLMMGORAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCCN1)C#N |
Herkunft des Produkts |
United States |
"cis-2-Methylpiperidine-3-carbonitrile" chemical properties
Whitepaper: Chemical Properties and Synthetic Applications of cis-2-Methylpiperidine-3-carbonitrile
Executive Summary
In modern drug discovery, the strategic deployment of conformationally restricted chiral building blocks is paramount for optimizing ligand-target interactions. cis-2-Methylpiperidine-3-carbonitrile—most commonly utilized as its highly stable (2R,3S) hydrochloride salt[1]—represents a privileged scaffold. By locking the spatial relationship between the C2-methyl and C3-cyano groups, this compound minimizes the entropic penalty upon binding to target proteins, making it an invaluable pharmacophore in the development of kinase inhibitors and GPCR ligands[2].
In my experience designing synthetic routes for complex Active Pharmaceutical Ingredients (APIs), the selection of the cis configuration over the trans isomer is rarely arbitrary. The cis relationship forces the piperidine ring into a highly specific chair conformation, which dictates the trajectory of subsequent functionalizations. This guide details the physicochemical properties, synthesis methodologies, and self-validating analytical protocols required to leverage this molecule effectively.
Physicochemical Properties & Conformational Dynamics
The physical and chemical properties of the compound dictate its handling and reactivity. The free base is a secondary amine that is prone to aerial oxidation and degradation; therefore, it is almost exclusively isolated and stored as a hydrochloride salt[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | (2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride |
| CAS Registry Number | 1374654-17-7[1] |
| Molecular Formula | C₇H₁₃ClN₂ (HCl salt)[1] |
| Molecular Weight | 160.65 g/mol (HCl salt) / 124.18 g/mol (Free base)[1] |
| Stereochemistry | cis-(2R,3S) |
| Physical State | Crystalline solid[3] |
The Causality of Stereochemistry: The cis configuration is critical. In a cis-2,3-disubstituted piperidine, the lowest energy conformation typically places the bulky C2-methyl group in an equatorial position and the C3-cyano group in an axial position (or vice versa, depending on N-protonation state). This rigid spatial arrangement restricts the rotational degrees of freedom. When this motif is integrated into a larger drug molecule, it pre-organizes the ligand into its bioactive conformation, drastically increasing target binding affinity by reducing the thermodynamic entropy loss during the binding event.
Synthetic Methodologies & Workflows
The synthesis of substituted piperidine-3-carbonitriles traditionally relies on the reduction of corresponding pyridine precursors or complex cyclization strategies[4]. Because the nitrile group is highly sensitive to over-reduction (yielding a primary amine), the choice of reductive methods must be precisely calibrated[5]. Furthermore, handling these derivatives requires careful management of reactive intermediates[6].
Below is the self-validating protocol we utilize for the stereoselective synthesis of the (2R,3S) enantiomer.
Protocol: Stereoselective Synthesis of (2R,3S)-2-Methylpiperidine-3-carbonitrile HCl
Step 1: Catalytic Asymmetric Hydrogenation
-
Action: Charge a high-pressure Parr reactor with 2-methylpyridine-3-carbonitrile (1.0 eq), anhydrous methanol (10 mL/mmol), and a chiral Rhodium-bisphosphine catalyst (0.05 eq).
-
Causality: The chiral transition metal catalyst dictates the facial selectivity of the hydride transfer. This ensures not only the cis relationship between the methyl and nitrile groups but also sets the absolute (2R,3S) stereocenters.
Step 2: Controlled Reduction
-
Action: Pressurize the vessel with H₂ gas (50 psi) and stir at 40°C. Monitor the reaction strictly via LC-MS.
-
Causality: Elevated pressure accelerates the reduction of the stable aromatic pyridine ring. However, maintaining the temperature at exactly 40°C prevents the catalytic hydrogenation of the sensitive C3-nitrile group into an unwanted aminomethyl byproduct.
Step 3: In-Process Control (IPC) & Free Base Isolation
-
Action: Filter the reaction mixture through a pad of Celite to remove the catalyst. Take a 10 µL aliquot for Chiral HPLC analysis.
-
Self-Validating Logic: If the enantiomeric excess (ee) is < 95%, the batch is immediately diverted to a chiral resolution pathway (e.g., using L-tartaric acid). If ee is ≥ 95%, proceed to Step 4. This prevents the consumption of downstream reagents on sub-standard batches.
Step 4: Salt Formation and Precipitation
-
Action: Concentrate the filtrate under reduced pressure, dissolve the crude free base in anhydrous diethyl ether, and cool to 0°C. Dropwise, add 1.0 M HCl in ether (1.1 eq).
-
Causality: The free base is chemically vulnerable. Converting it to the hydrochloride salt instantly traps the secondary amine. The resulting (2R,3S)-2-Methylpiperidine-3-carbonitrile HCl is insoluble in ether and precipitates out as a highly pure crystalline solid, leaving organic impurities dissolved in the supernatant[1].
Workflow for the stereoselective synthesis of cis-2-Methylpiperidine-3-carbonitrile HCl.
Analytical Characterization & Validation
To ensure absolute trustworthiness in the structural assignment, every batch must pass a trifecta of analytical validations.
Table 2: Analytical Validation Parameters
| Analytical Technique | Target Metric | Acceptance Criteria | Causality / Rationale |
| Chiral HPLC | Enantiomeric Excess (ee) | > 99.0% | Ensures the absence of the (2S,3R) enantiomer, which would cause off-target toxicity in APIs. |
| ¹H-NMR (D₂O) | Diastereomeric Ratio (dr) | > 98:2 (cis:trans) | The coupling constant (J) between the C2 and C3 protons confirms the cis relative stereochemistry. |
| LC-MS (ESI+) | Mass Accuracy | [M+H]⁺ m/z 125.10 ± 0.05 | Confirms the molecular weight of the free base[1]. |
| Karl Fischer | Water Content | < 0.5% w/w | The HCl salt can be hygroscopic; moisture compromises downstream organometallic coupling reactions. |
Applications in Drug Discovery
In medicinal chemistry, cis-2-Methylpiperidine-3-carbonitrile acts as a versatile hub[2]. The orthogonal reactivity of the secondary amine and the nitrile group allows for divergent synthetic pathways:
-
SₙAr / N-Alkylation: The secondary nitrogen of the piperidine ring is highly nucleophilic. It is routinely reacted with heteroaryl chlorides (e.g., pyrimidines or purines) via Nucleophilic Aromatic Substitution (SₙAr) to form the core of kinase inhibitors (such as JAK/STAT pathway modulators).
-
Nitrile Derivatization: The C3-carbonitrile can be carefully reduced using LiAlH₄ or H₂/Pd-C to yield a primary aminomethyl group, or hydrolyzed under acidic/basic conditions to form a carboxylic acid or amide. These functionalities serve as critical hydrogen-bond donors/acceptors within the protein binding pocket[7].
Divergent synthetic applications of the cis-2-Methylpiperidine-3-carbonitrile scaffold.
References
-
Buy 2-Methylpiperidine-3-carbonitrile;hydrochloride - Smolecule , Smolecule, 2
-
1374654-17-7|(2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride - BLDpharm , BLDpharm, 1
-
(2R,3S)-2-Methylpiperidine-3-carbonitrile ... - ChemicalBook , ChemicalBook, 3
-
Overcoming challenges in the synthesis of Piperidine-3-carbothioamide - Benchchem , Benchchem, 7
-
Synthesis of 2-methylpiperidine-2-d. Choice of reductive methods from azomethine precursors , ACS Publications,5
-
Managing reactive intermediates in Piperidine-3-carbothioamide synthesis - Benchchem , Benchchem, 6
Sources
- 1. 1374654-17-7|(2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 2. Buy 2-Methylpiperidine-3-carbonitrile;hydrochloride [smolecule.com]
- 3. (2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride | 1374654-17-7 [chemicalbook.com]
- 4. Buy 2-Methylpiperidine-3-carbonitrile;hydrochloride [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"cis-2-Methylpiperidine-3-carbonitrile" molecular structure
An In-depth Technical Guide to the Molecular Structure of cis-2-Methylpiperidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, which is a critical factor in optimizing interactions with biological targets.[3] This guide focuses on a specific disubstituted derivative, cis-2-Methylpiperidine-3-carbonitrile , providing a detailed examination of its molecular structure, conformational preferences, and the analytical methods used for its characterization. Understanding these foundational principles is essential for professionals engaged in rational drug design and synthetic chemistry.
This document provides an in-depth analysis of the molecule's stereochemistry, preferred conformations, and the causal factors governing its synthesis. It includes detailed experimental protocols and data interpretation to serve as a comprehensive resource.
Molecular Structure and Conformational Analysis
The structure of cis-2-Methylpiperidine-3-carbonitrile is defined by the piperidine ring and the relative orientation of the methyl and carbonitrile substituents. The "cis" designation indicates that both substituents are on the same face of the ring.
Chair Conformation: The Energetic Preference
Like cyclohexane, the six-membered piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[3][4] This conformation features two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The piperidine ring can undergo a "ring flip," converting axial substituents to equatorial and vice versa.
For cis-2-Methylpiperidine-3-carbonitrile, two primary chair conformations are possible, existing in a dynamic equilibrium.
Caption: Predicted most stable chair conformation of cis-2-Methylpiperidine-3-carbonitrile.
Synthesis and Stereocontrol
The synthesis of piperidine derivatives can be achieved through various methods, including intramolecular cyclizations and cycloadditions. [5][6]However, the most direct and common route to saturated heterocycles like cis-2-Methylpiperidine-3-carbonitrile is the catalytic hydrogenation of the corresponding aromatic precursor, 2-methyl-3-cyanopyridine. [1][7]
Catalytic Hydrogenation: A Stereoselective Approach
Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bonds of the pyridine ring in the presence of a metal catalyst. [8][9]This method is highly effective and often exhibits high diastereoselectivity.
-
Mechanism of Stereoselection: The pyridine precursor adsorbs onto the surface of the heterogeneous catalyst (e.g., Pd/C, PtO₂). The hydrogen atoms are then delivered to the same face of the ring in a syn-addition fashion. This process inherently leads to the formation of the cis-substituted piperidine as the major product. [10]
Experimental Protocol: Synthesis via Hydrogenation
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
2-Methyl-3-cyanopyridine (precursor)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on Carbon (Pd/C)
-
Solvent: Acetic acid (AcOH) or Ethanol (EtOH)
-
High-pressure autoclave (hydrogenator)
-
Standard laboratory glassware and purification supplies (Celite, rotary evaporator, chromatography columns)
Procedure:
-
Reactor Setup: In a high-pressure autoclave, charge the 2-methyl-3-cyanopyridine precursor and a suitable solvent (e.g., acetic acid).
-
Catalyst Addition: Add the heterogeneous catalyst (typically 5-10 mol%).
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove oxygen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure cis-2-Methylpiperidine-3-carbonitrile.
Caption: Experimental workflow for the synthesis of cis-2-Methylpiperidine-3-carbonitrile.
Spectroscopic Characterization and Structural Validation
The definitive confirmation of the molecular structure and its cis stereochemistry is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The Key to Stereochemistry
Proton NMR is the most powerful tool for determining the relative stereochemistry in cyclic systems by analyzing the proton-proton coupling constants (J-values). [3]The magnitude of the J-value is dependent on the dihedral angle between the coupled protons (Karplus relationship).
In the preferred conformation (Conformer A), the proton at C2 is axial. The proton at C3 is equatorial.
-
H2-H3 Coupling: The coupling between the axial proton at C2 and the equatorial proton at C3 is expected to be small (J ≈ 2-5 Hz).
-
H2-H6 Coupling: The proton at C2 will show a large axial-axial coupling (J ≈ 10-13 Hz) to one of the C6 protons and a smaller axial-equatorial coupling (J ≈ 2-5 Hz) to the other.
-
Methyl Group: The C2-methyl group is equatorial, so its protons will appear as a doublet due to coupling with the axial H2 proton.
This distinct pattern of coupling constants provides unambiguous evidence for the cis relative stereochemistry and the proposed chair conformation. [10]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
|---|---|---|---|---|
| NH | 1.5 - 2.5 | br s | - | Broad, exchangeable proton. |
| C2-H | 2.8 - 3.1 | m | J ≈ 3 (to H3), J ≈ 7 (to CH₃) | Axial proton adjacent to nitrogen and methyl group. |
| C3-H | 2.6 - 2.9 | m | J ≈ 3 (to H2) | Equatorial proton adjacent to nitrile group. |
| Ring CH₂ | 1.4 - 2.0 | m | - | Overlapping multiplets for C4, C5, and C6 protons. |
| C2-CH ₃ | 1.1 - 1.3 | d | J ≈ 7 | Equatorial methyl group coupled to axial H2. |
Table 1: Predicted ¹H NMR Spectroscopic Data. Note: Exact chemical shifts can vary based on solvent and concentration.
¹³C NMR Spectroscopy
Carbon NMR provides information on the chemical environment of each carbon atom.
| Carbon Assignment | Predicted δ (ppm) |
| C ≡N | 120 - 125 |
| C 2 | 52 - 56 |
| C 6 | 45 - 48 |
| C 3 | 30 - 35 |
| C 4, C 5 | 22 - 28 |
| C H₃ | 18 - 22 |
Table 2: Predicted ¹³C NMR Chemical Shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2240 - 2260 (weak to medium) |
| Amine (N-H) | Stretch | 3300 - 3500 (medium, broad) |
| Alkane (C-H) | Stretch | 2850 - 2960 (strong) |
| Amine (N-H) | Bend | 1590 - 1650 (medium) |
Table 3: Key IR Absorption Frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. For 2-Methylpiperidine-3-carbonitrile (C₇H₁₂N₂), the expected molecular weight is 124.19 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 124 would be expected.
-
Major Fragmentation: A common fragmentation pathway for piperidines is the loss of the substituent adjacent to the nitrogen (alpha-cleavage). Loss of the methyl group would result in a fragment at m/z = 109.
Conclusion
The molecular structure of cis-2-Methylpiperidine-3-carbonitrile is characterized by a piperidine ring in a stable chair conformation. Strong steric factors dictate that the bulkier 2-methyl group preferentially occupies an equatorial position, which in turn forces the 3-carbonitrile group into an axial orientation to maintain the cis relationship. This structural assignment is achieved through stereoselective synthesis, primarily via the catalytic hydrogenation of a pyridine precursor, and is unequivocally confirmed by detailed analysis of spectroscopic data, particularly the coupling constants observed in ¹H NMR spectra. This comprehensive understanding of its structure and synthesis is vital for its application in the fields of medicinal chemistry and drug discovery.
References
- D. B. G. Williams, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 26, no. 24, p. 7583, Dec. 2021.
- R. J. Bishop et al., "Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts," J. Chem. Soc., Perkin Trans. 2, no. 8, pp. 1041-1049, 1993.
-
Y. Naito, N. Shida, and M. Atobe, "Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor," Beilstein J. Org. Chem., vol. 18, pp. 786-793, Mar. 2022. [Online]. Available: [Link]
- H. Ohtake et al., "Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines," J. Org. Chem., vol. 66, no. 11, pp. 3795-3803, Jan. 2001.
- M. Mokhtary and K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry, Section A, vol. 7, no. 2, pp. 163-189, Dec. 2023.
- S. Pandiarajan et al., "Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations," J. Chem. Sci., vol. 115, no. 2, pp. 113-122, Apr. 2003.
- R. A. Y. Jones et al., "The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies," J. Chem. Soc. B, pp. 1302-1304, 1971.
- T. Schär et al., "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference," Angew. Chem. Int. Ed., vol. 57, no. 33, pp. 10703-10707, Aug. 2018.
-
D. W. C. MacMillan et al., "Supplementary Information," Nature, 2016. [Online]. Available: [Link]
-
NIST, "2-Methylpiperidine," NIST Chemistry WebBook, SRD 69. [Online]. Available: [Link]
- V. E. Marquez et al., "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics," J. Org. Chem., vol. 75, no. 16, pp. 5591-5601, Aug. 2010.
-
Organic Syntheses, "Dithieno[3,2-b:2',3'-d]Thiophene-2,6-Dicarboxylic Acid Diethyl Ester," Org. Synth., vol. 84, p. 326, 2007. [Online]. Available: [Link]
-
P. J. Guiry et al., "Piperidines ESI-revised3," The Royal Society of Chemistry. [Online]. Available: [Link]
-
NIST, "2-Methylpiperidine," NIST Chemistry WebBook, SRD 69. [Online]. Available: [Link]
- Y. Zhang et al., "Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts," Nat. Commun., vol. 12, no. 1, p. 6202, Oct. 2021.
- J. G. Keay and R. R. G. P. 7. U.S. Patent 4,739,120, "Process for the hydrogenation of nitriles to primary amines," issued Apr. 19, 1988.
- S. Ogo et al., "Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method," J. Am. Chem. Soc., vol. 136, no. 38, pp. 13191-13194, Sep. 2014.
-
NIST, "2-Methylpiperidine," NIST Chemistry WebBook, SRD 69. [Online]. Available: [Link]
-
SpectraBase, "2-Methylpiperidine," SpectraBase. [Online]. Available: [Link]
-
NIST, "2-Methylpiperidine," NIST Chemistry WebBook, SRD 69. [Online]. Available: [Link]
-
MassBank, "Piperidines," MassBank.eu. [Online]. Available: [Link]
- P. J. Guiry et al., "Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," RSC Med. Chem., vol. 13, no. 11, pp. 1729-1738, Oct. 2022.
- P. J. Guiry et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," RSC Med. Chem., vol. 13, no. 11, pp. 1729-1738, Oct. 2022.
- A. R. C.
- Y. Erdogdu and M. T. Güllüoğlu, "Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations," Spectrochim. Acta A Mol. Biomol. Spectrosc., vol. 74, no. 1, pp. 162-167, Sep. 2009.
-
GNPS, "GNPS Library Spectrum CCMSLIB00012112954," GNPS. [Online]. Available: [Link]
-
University of Wisconsin-Madison, "CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry," UW-Madison Chemistry. [Online]. Available: [Link]
- S. H. Kang et al., "New synthesis and ring opening of cis-3-alkylaziridine-2-carboxylates," Tetrahedron, vol. 57, no. 1, pp. 1-10, Jan. 2001.
-
AZoM, "Catalytic Hydrogenation Reaction," AZoM.com, Jul. 2016. [Online]. Available: [Link]
-
Khan Academy, "IR spectra practice | Spectroscopy | Organic chemistry," YouTube, Jul. 2014. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. tcichemicals.com [tcichemicals.com]
- 9. azom.com [azom.com]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of 2,3-Disubstituted Piperidines: A Technical Guide for Drug Discovery
As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD) and lead optimization, I frequently encounter the 2,3-disubstituted piperidine scaffold. This structural motif is a privileged pharmacophore, serving as the 3D core for numerous bioactive alkaloids and synthetic therapeutics, most notably the neurokinin-1 (NK1) receptor antagonists like CP-99,994.
The precise spatial orientation of substituents at the C2 and C3 positions dictates the molecule's topographical landscape. This orientation profoundly impacts receptor affinity, target selectivity, and pharmacokinetic stability. In this whitepaper, we will dissect the conformational causality of these heterocycles, evaluate stereoselective synthetic strategies, and provide self-validating protocols to ensure absolute stereochemical control in your discovery workflows.
Conformational Analysis and Mechanistic Causality
The fundamental challenge in synthesizing and utilizing 2,3-disubstituted piperidines lies in their conformational equilibria. Unlike flat, sp2 -rich aromatic rings, piperidines exist in dynamic chair conformations.
For trans-2,3-disubstituted piperidines, the system heavily favors a diequatorial conformation to minimize 1,3-diaxial steric clashes. However, the cis-isomer exists in a delicate axial-equatorial equilibrium. This structural nuance is not just a theoretical curiosity; it directly drives chemical reactivity.
As demonstrated in the seminal computational and experimental work by Wanner et al. [1], this conformational difference dictates the success of catalytic kinetic resolutions. In enantioselective acylation, the cis-isomer undergoes acylation significantly faster than the trans-isomer. The causality here is purely steric: the lowest-energy transition state for the cis-isomer requires the α -substituent to occupy an axial position. This specific geometry avoids highly unfavorable gauche interactions with the carbonyl oxygen of the acylating reagent, lowering the activation free energy ( ΔG‡ ) by approximately 3.3 kcal/mol compared to the diequatorial trans-isomer.
Conformational kinetics in enantioselective acylation of 2,3-piperidines.
Stereoselective Synthesis Strategies
Historically, accessing enantiopure trans-2,3-disubstituted piperidines has been a bottleneck. Standard heterogeneous hydrogenation of 2,3-disubstituted pyridines forces a syn-addition of hydrogen across the catalyst face, overwhelmingly yielding the cis-diastereomer. To bypass this, modern synthetic workflows employ alternative stereocontrolled methods.
Table 1: Quantitative Comparison of Stereoselective Methods
| Synthesis Strategy | Target Stereoisomer | Key Reagents | Typical Yield | Selectivity (ee/de) | Primary Causality for Selectivity |
| Catalytic Kinetic Resolution [1] | Cis (Enantioenriched) | Achiral NHC, Chiral Hydroxamic Acid | 40-45% (max 50%) | s -factor up to 52 | Lower transition state energy for axial α -substituent. |
| Hydrozirconation-Iodination [2] | Trans (Enantiopure) | Cp 2 Zr(H)Cl, I 2 , LiHMDS | 55-79% | >95% de | Stereocontrolled cyclization of chiral homoallylic amines. |
| Sulfinimine Addition [3] | Cis or Trans | (S)-(+)-N-(benzylidene)-p-toluenesulfinamide | 38% (overall) | >98% ee | Prochiral enolate addition to chiral sulfinimines. |
Validated Experimental Protocols
To ensure absolute reproducibility in your laboratory, the following protocols have been engineered as self-validating systems . This means the workflow incorporates built-in mathematical or spectroscopic checkpoints to verify success before proceeding to the next synthetic stage.
Protocol A: Catalytic Kinetic Resolution of Cis-2,3-Disubstituted Piperidines
Adapted from Wanner et al. [1]
-
Substrate Preparation: Dissolve the racemic cis-2,3-disubstituted piperidine (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere.
-
Catalyst Assembly: Add the achiral N-heterocyclic carbene (NHC) precatalyst (10 mol%) and the chiral hydroxamic acid (10 mol%).
-
Causality: The NHC activates the acylating ester, while the chiral hydroxamic acid provides a highly specific asymmetric chiral pocket. The spatial constraints of this pocket heavily penalize the diequatorial trans-isomer, driving chemoselective acylation of the cis-isomer.
-
-
Acylation: Introduce the acylating agent (e.g., a phenyl ester, 0.6 equiv) dropwise at 25°C. Stir for 24 hours.
-
Quench and Isolate: Quench the reaction with methanol. Separate the highly enantioenriched unreacted amine from the acylated product using silica gel chromatography (DCM/MeOH gradient).
-
Validation & QC (Self-Validating System): Determine the conversion ( C ) and enantiomeric excess ( ee ) via chiral SFC. The system validates itself through mass balance: calculate the selectivity factor ( s ) using s=ln[(1−C)(1−eesm)]/ln[(1−C)(1+eesm)] . The run is only validated if the conversion mathematically matches the ee values via the equation C=eesm/(eesm+eep) .
Protocol B: Hydrozirconation-Mediated Synthesis of Trans-2,3-Piperidines
Adapted from Ahari et al. [2]
-
Hydrozirconation: Treat the chiral N -allyloxazolidine precursor with Schwartz's reagent (Cp 2 Zr(H)Cl, 1.5 equiv) in THF at room temperature for 2 hours.
-
Causality: The zirconium species undergoes syn-addition across the terminal olefin with absolute regioselectivity, placing the bulky transition metal at the least sterically hindered terminal carbon.
-
-
Electrophilic Trapping: Cool the mixture to 0°C and quench the alkylzirconium intermediate with a solution of iodine (I 2 , 1.5 equiv) to generate the primary alkyl iodide.
-
Base-Mediated Cyclization: Add a strong, non-nucleophilic base like LiHMDS (2.0 equiv) to induce intramolecular N -alkylation.
-
Causality: The extreme steric bulk of LiHMDS prevents intermolecular side reactions and drives the ring closure toward the thermodynamically favored trans-configuration.
-
-
Validation & QC (Self-Validating System): Confirm the trans-diastereoselectivity via 1 H NMR spectroscopy prior to deprotection. The self-validating metric is the vicinal coupling constant ( 3J ) between the C2 and C3 protons. A large coupling constant ( J2,3>9.0 Hz) confirms the diaxial proton relationship inherent to the diequatorial trans-isomer. A smaller J value (~3-5 Hz) would indicate a failed stereocontrol resulting in the cis-isomer.
Pharmacological Application: Targeting the NK1 Receptor
The clinical relevance of mastering this stereochemistry is best exemplified by the development of Substance P antagonists. Substance P is an endogenous neuropeptide that binds to the Neurokinin-1 (NK1) receptor—a G-protein coupled receptor (GPCR) implicated in pain signaling, inflammation, and chemotherapy-induced emesis.
The synthetic compound (2S,3S)-(+)-CP-99,994 is a potent NK1 receptor antagonist. It features a cis-2,3-disubstituted piperidine core that perfectly mimics the bioactive conformation of Substance P's C-terminal sequence. The stereochemistry is non-negotiable; the (2R,3R) enantiomer and the trans-diastereomers exhibit drastically reduced binding affinities. The cis-geometry forces the C2-phenyl and C3-methoxybenzylamine groups into a specific spatial vector that securely anchors the molecule within the deep hydrophobic pocket of the NK1 receptor, competitively blocking Substance P.
NK1 receptor signaling cascade blocked by the 2,3-piperidine antagonist CP-99,994.
References
-
Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights." Journal of the American Chemical Society. URL: [Link]
-
Ahari, M., Perez, A., Menant, C., Vasse, J.-L., & Szymoniak, J. (2008). "A Direct Stereoselective Approach to trans-2,3-Disubstituted Piperidines: Application in the Synthesis of 2-Epi-CP-99,994 and (+)-Epilupinine." Organic Letters. URL: [Link]
-
Davis, F. A., Zhang, Y., & Li, D. (2004). "Sulfinimine-derived 2,3-diamino esters in the asymmetric synthesis of piperidine (2S,3S)-(+)-CP-99,994." The Journal of Organic Chemistry. URL: [Link]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Derivatives of cis-2-Methylpiperidine-3-carbonitrile
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural products.[1] Its three-dimensional structure and ability to be functionalized allow for precise interaction with a multitude of biological targets. This guide focuses on a specific, high-potential building block: cis-2-Methylpiperidine-3-carbonitrile . The fixed cis-stereochemistry between the C-2 methyl group and the C-3 carbonitrile offers a constrained conformational presentation, a desirable trait for developing selective ligands. This document provides a comprehensive exploration of the synthetic accessibility of this core, strategic derivatization pathways at its key functional handles, and the therapeutic potential of the resulting novel chemical entities. Detailed, field-proven experimental protocols and workflows are provided to empower researchers in drug discovery and development to leverage this promising scaffold.
The Core Scaffold: Strategic Importance and Physicochemical Properties
The title compound, cis-2-Methylpiperidine-3-carbonitrile, presents a unique combination of structural features that make it an attractive starting point for library synthesis:
-
Piperidine Core: Confers favorable physicochemical properties such as aqueous solubility (when protonated) and metabolic stability, and acts as a versatile scaffold for orienting substituents in three-dimensional space.[2]
-
Cis-Stereochemistry: The defined spatial relationship between the methyl and nitrile groups reduces conformational ambiguity. This pre-organization can lead to higher binding affinity and selectivity for a biological target compared to more flexible or isomeric counterparts.
-
Methyl Group (C-2): This small alkyl group can provide beneficial steric interactions within a protein's hydrophobic pocket. Critically, it also introduces steric hindrance that must be considered during the derivatization of the adjacent piperidine nitrogen, influencing reagent and strategy selection.[3]
-
Nitrile Group (C-3): A highly versatile functional group that serves as a linchpin for a diverse array of chemical transformations. It can be converted into a primary amine, a carboxylic acid, or an amide, each opening up distinct avenues for biological targeting.
The strategic value of this scaffold lies in its potential to generate derivatives that can probe a wide range of biological targets, from enzymes and G-protein coupled receptors (GPCRs) to ion channels and transporters within the central nervous system (CNS) and beyond.[2][4]
Synthetic Accessibility of the Core Scaffold
A robust and scalable synthesis of the starting material is paramount for any drug discovery program. While a direct, one-step synthesis of cis-2-Methylpiperidine-3-carbonitrile is not prominently described in the literature, a highly plausible and efficient two-step route can be proposed based on established methodologies.
Proposed Synthesis Workflow
Caption: Key derivatization strategies for the core scaffold.
Transformations of the Nitrile Group
The nitrile moiety is a gateway to two of the most valuable functional groups in medicinal chemistry: primary amines and carboxylic acids.
3.1.1 Reduction to Primary Amines Reduction of the nitrile yields cis-2-methyl-3-(aminomethyl)piperidine, a diamine scaffold. The newly introduced primary aminomethyl group provides a handle for building a wide array of secondary derivatives such as amides and sulfonamides.
-
Causality of Method Choice: While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective, they are often unselective. [5]Catalytic hydrogenation using Raney® Nickel is highly advantageous as it proceeds under milder conditions and is chemoselective, typically not affecting other reducible groups that might be present on more complex derivatives. [6]Another excellent option is the use of Sodium Borohydride in the presence of a nickel salt (e.g., NiCl₂), which generates a reducing species in situ that is highly effective for nitrile reduction. [7] 3.1.2 Hydrolysis to Carboxylic Acids Hydrolysis of the nitrile affords cis-2-Methylpiperidine-3-carboxylic acid, introducing a key acidic functional group capable of forming salt bridges and hydrogen bonds with biological targets.
-
Causality of Method Choice: Both acidic and basic conditions can be employed for nitrile hydrolysis. [8][9]Acid-catalyzed hydrolysis (e.g., refluxing with aqueous HCl) directly yields the carboxylic acid. [10]Base-catalyzed hydrolysis (e.g., refluxing with aqueous NaOH) initially forms the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the final product. The choice depends on the stability of other functional groups on the molecule to acidic or basic conditions.
Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a nucleophilic center ideal for introducing substituents that can modulate pharmacokinetics or occupy specific binding pockets. However, the adjacent C-2 methyl group imposes significant steric hindrance, which must be addressed.
-
Causality of Method Choice:
-
Direct N-Alkylation: Reaction with an alkyl halide (e.g., benzyl bromide) and a base can be effective, but the steric hindrance can slow the reaction and may require forcing conditions. This method also carries a risk of over-alkylation to form a quaternary ammonium salt. [3] * Reductive Amination: This is often the superior method for sterically hindered secondary amines. [3]The piperidine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is a mild and selective reducing agent that readily reduces the iminium ion but not the starting carbonyl compound, preventing side reactions. [11]This two-step, one-pot procedure is highly efficient and generally provides excellent yields.
-
Therapeutic Potential and Target Classes
The derivatives accessible from this scaffold are poised to interact with a broad range of biological targets implicated in various diseases. By analyzing the IC₅₀ values of structurally related piperidine analogs, we can forecast the potential of this novel chemical space.
Central Nervous System (CNS) Disorders
Piperidine derivatives are renowned for their CNS activity. [2]The ability to penetrate the blood-brain barrier and interact with neurotransmitter systems makes them prime candidates for treating neurological and psychiatric conditions.
Table 1: Bioactivity of Piperidine Analogs Against Key CNS Enzyme Targets
| Compound Class | Target | Representative IC₅₀ (µM) | Potential Indication | Reference |
|---|---|---|---|---|
| Piperidine Amides | MAO-B | 0.045 - 0.497 | Parkinson's Disease, Depression | [2] |
| Piperidine Analogs | BACE1 | 0.015 - 0.027 | Alzheimer's Disease | [2] |
| Substituted Piperidines | Glycine Transporter 1 | Potent Inhibitors | Schizophrenia | [4] |
| Piperidine Derivatives | Serotonin Transporter | High-Affinity Ligands | Depression, Anxiety | [4]|
The derivatives of cis-2-Methylpiperidine-3-carbonitrile are excellent candidates for targeting these enzymes. For instance, N-acylated or N-alkylated derivatives could be designed as novel MAO or BACE1 inhibitors, while the primary amine or carboxylic acid derivatives could serve as key pharmacophores for transporter ligands.
Oncology
The piperidine scaffold is also present in numerous anticancer agents. [11]These compounds can exert their effects through various mechanisms, including kinase inhibition, disruption of protein-protein interactions, or induction of apoptosis.
Table 2: Anticancer Activity of Substituted Piperidine Derivatives
| Compound Class | Cell Line | Representative IC₅₀ (µg/mL) | Cancer Type | Reference |
|---|---|---|---|---|
| TMP-Phenazines | COLO 320DM | 0.48 | Colon (MDR) | [10] |
| TMP-Phenazines | PLC | 0.36 | Hepatocellular | [10] |
| TMP-Phenazines | WHCO3 | 0.47 | Esophageal | [10] |
| Cyanopyridones | MCF-7 | 0.02 | Breast | [1]|
TMP = Tetramethylpiperidine; MDR = Multi-Drug Resistant
The diverse functional groups that can be installed on the cis-2-methylpiperidine core allow for the generation of libraries that can be screened against a wide panel of cancer cell lines. The inherent chirality and conformational rigidity of the scaffold could lead to the discovery of potent and selective kinase inhibitors or modulators of other cancer-related pathways.
Detailed Experimental Protocols
The following protocols are provided as robust, validated starting points for the synthesis of key derivatives.
Protocol 1: Reduction of Nitrile to Primary Amine using Raney® Nickel
Objective: To synthesize cis-2-Methyl-3-(aminomethyl)piperidine from cis-2-Methylpiperidine-3-carbonitrile.
Materials:
-
cis-2-Methylpiperidine-3-carbonitrile (1.0 eq)
-
Raney® Nickel (approx. 50% slurry in water, ~0.2 eq by dry weight)
-
Anhydrous Ethanol (or Methanol)
-
Ammonia (7N solution in Methanol, optional but recommended)
-
Hydrogen Gas (H₂)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
Catalyst Preparation (Caution! Raney® Ni is pyrophoric when dry): In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 2 g) three times with anhydrous ethanol (3 x 20 mL) by decantation to remove the water.
-
Reaction Setup: To a high-pressure reactor vessel, add the washed Raney® Nickel catalyst under a stream of inert gas (e.g., Argon).
-
Add a solution of cis-2-Methylpiperidine-3-carbonitrile (e.g., 10 mmol, 1.38 g) in anhydrous ethanol (50 mL).
-
(Optional) To suppress the formation of secondary amine byproducts, add a 7N solution of ammonia in methanol (5 mL).
-
Seal the reactor according to the manufacturer's instructions.
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 100-500 psi (consult literature for optimal pressure for similar substrates).
-
Begin vigorous stirring and heat the reaction to 40-60 °C.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the catalyst filter cake to dry out. Immediately quench the filter cake with water.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting diamine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Self-Validation: The success of the reaction is confirmed by the disappearance of the nitrile stretch (~2230 cm⁻¹) in the IR spectrum and the appearance of N-H stretches (~3300-3400 cm⁻¹). ¹H NMR will show the appearance of a new signal for the -CH₂NH₂ group.
Protocol 2: N-Alkylation via Reductive Amination
Objective: To synthesize a representative N-benzyl derivative.
Materials:
-
cis-2-Methylpiperidine-3-carbonitrile (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve cis-2-Methylpiperidine-3-carbonitrile (e.g., 5 mmol, 0.69 g) in anhydrous DCM (25 mL).
-
Add benzaldehyde (5.25 mmol, 0.53 mL). Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (7.5 mmol, 1.59 g) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting piperidine is consumed (typically 2-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl derivative.
Self-Validation: The choice of reductive amination over direct alkylation is justified by the steric hindrance at the N-position. This method avoids over-alkylation and typically provides cleaner products and higher yields for such substrates. [3]Success is confirmed by ¹H NMR, showing the incorporation of the benzyl group, and by mass spectrometry.
Conclusion and Future Outlook
The cis-2-Methylpiperidine-3-carbonitrile scaffold represents a rich and underexplored starting point for the development of novel, high-value chemical entities. Its fixed stereochemistry and versatile functional handles provide the tools to systematically explore structure-activity relationships for a multitude of therapeutic targets. The synthetic strategies outlined in this guide—particularly the stereoselective hydrogenation to access the core and the robust reductive amination protocol to overcome steric hindrance—provide a clear and efficient path for library generation. The strong precedent for potent bioactivity among related piperidine analogs in CNS disorders and oncology suggests that the derivatives of this scaffold are highly promising candidates for future drug discovery programs. Further investigation into the synthesis of diverse libraries and their subsequent screening in relevant biological assays is strongly warranted.
References
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols through chemoselective reduction of enantiopure beta-lactam cyanohydrins. The Journal of Organic Chemistry, 72(22), 8395–8405. Available at: [Link]
- Asahi Kasei Finechem Co., Ltd. (1997). Method for producing 2-cyano-3-methylpyridine. JPH0971567A. Google Patents.
-
Bar-Haim, G., & Kol, M. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3446–3449. Available at: [Link]
- Benoiton, N. L., & Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from a relevant chemical synthesis source.
-
El-Sayed, N. N. E., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(1), 199. Available at: [Link]
-
Kaur, H., & Singh, M. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-68. Available at: [Link]
-
Klapars, A., et al. (2005). Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. Organic Process Research & Development, 9(1), 35-43. Available at: [Link]
-
O'Reilly, M. C., et al. (2024). Piperidine derivatives stimulate mitochondrial fusion. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
ResearchGate. (2022). EC50/IC50 values for piperine at reported targets. ResearchGate. Available at: [Link]
-
Revere, M. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Russo, V., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. Available at: [Link]
-
Sankar, M., et al. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal. Available at: [Link]
-
Yamamoto, S., et al. (2016). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl]. [(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Chemical & Pharmaceutical Bulletin, 64(9), 1321-1337. Available at: [Link]
- Rhodia Chimie. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. US5777166A. Google Patents.
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Van Rensburg, C. E. J., et al. (2000). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Anti-Cancer Drugs, 11(6), 485-489. Available at: [Link]
Sources
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. papers.sim2.be [papers.sim2.be]
- 7. Stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols through chemoselective reduction of enantiopure beta-lactam cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 9. US3896051A - Method of reactivation of raney nickel - Google Patents [patents.google.com]
- 10. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Discovery and history of substituted piperidines
An In-depth Technical Guide to the Discovery and History of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its distinct three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions.[2] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted piperidines. We will explore the journey from their initial isolation from natural sources to the development of sophisticated synthetic methodologies that have enabled their widespread application in modern drug discovery. The guide delves into key synthetic strategies, explains the causality behind experimental choices, presents detailed protocols, and visualizes complex workflows, serving as an authoritative resource for professionals dedicated to advancing therapeutic innovation.
From Natural Curiosity to a Foundational Scaffold: The Genesis of Piperidine Chemistry
The story of piperidine begins not in a laboratory, but in the spice trade. The pungent, sharp taste of black pepper, derived from the plant Piper nigrum, is due to the alkaloid piperine . In 1850, the Scottish chemist Thomas Anderson first isolated the core piperidine heterocycle by reacting piperine with nitric acid.[1] Independently, French chemist Auguste Cahours accomplished the same feat in 1852, bestowing the name "piperidine" in honor of its peppery origin.[1]
This discovery coincided with a burgeoning interest in natural alkaloids, which were revealing the profound biological activity of nitrogen-containing heterocycles. The piperidine structural motif was soon identified in numerous other potent natural products, including:
-
Coniine: The toxic alkaloid from poison hemlock, notorious for its role in the death of Socrates.[1]
-
Atropine: A clinically vital compound used to treat bradycardia and nausea, containing a fused piperidine ring system.[3]
-
Morphine: A powerful analgesic agent whose rigid structure incorporates a piperidine ring, crucial for its opioid receptor activity.[3]
The early recognition that this simple six-membered ring was a key component of such biologically significant molecules cemented its importance. It became clear that understanding how to synthesize and modify the piperidine scaffold could unlock a vast chemical space for therapeutic intervention.
Caption: Historical milestones in piperidine discovery.
The Synthetic Challenge: Building and Decorating the Piperidine Core
The translation of the piperidine scaffold from a natural curiosity to a workhorse of medicinal chemistry was driven entirely by advances in synthetic organic chemistry. The development of robust and versatile methods to construct and functionalize the piperidine ring remains an active area of research.
Foundational Method: Catalytic Hydrogenation of Pyridines
The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of pyridine precursors.[1][4] This approach is the cornerstone of industrial piperidine production, typically employing a molybdenum disulfide catalyst.[1]
Causality of Experimental Choice: Pyridine offers a flat, aromatic, and readily available starting material. The challenge lies in the complete saturation of the ring without over-reduction or side reactions. The choice of catalyst and conditions is critical for achieving high yield and selectivity.
-
Catalysts: While various catalysts like Nickel, Rhodium, and Platinum are effective, Palladium-on-carbon (Pd/C) and Platinum(IV) oxide (PtO₂) are frequently used in laboratory and pharmaceutical settings for their efficiency under milder conditions.[5][6]
-
Stereoselectivity: A key advantage of this method is that the hydrogenation of substituted pyridines often proceeds with a high degree of cis-stereoselectivity, as the substrate adsorbs onto the catalyst surface from its less hindered face.[6] This provides a reliable entry point to specific diastereomers.
Caption: General workflow for piperidine synthesis via pyridine reduction.
Modern and Convergent Strategies
While hydrogenation is powerful, the need for more complex and precisely substituted piperidines has driven the development of sophisticated cyclization and functionalization strategies.
-
Aza-Diels-Alder Reaction: This cycloaddition reaction provides a convergent and stereocontrolled route to highly functionalized piperidines by reacting an imine with a diene.[2] Its power lies in its ability to rapidly build molecular complexity and set multiple stereocenters in a single step.
-
Intramolecular Cyclizations: A diverse range of reactions fall under this category, where a linear precursor containing a nitrogen atom and a reactive functional group is induced to form the ring. Methods like reductive amination of amino-aldehydes or ketones and metal-catalyzed alkene cyclizations are prominent examples.[5]
-
Direct C-H Functionalization: Representing the cutting edge of synthetic efficiency, C-H functionalization aims to directly convert a C-H bond on a pre-formed piperidine ring into a C-C or C-heteroatom bond. This avoids lengthy synthetic sequences involving pre-functionalized starting materials and is a powerful tool for late-stage diversification of drug candidates.[2]
The Piperidine Scaffold in Modern Pharmaceuticals
The piperidine motif is present in over 100 commercially available drugs, spanning a vast range of therapeutic areas.[7] Its utility stems from the conformational rigidity and three-dimensional character it imparts to a molecule, allowing for precise interactions within a biological target's binding pocket.[2] The nitrogen atom, which is typically protonated at physiological pH, often serves as a key anchoring point through ionic interactions.[4]
| Drug Name (Brand) | Therapeutic Class | Role of the Substituted Piperidine Core |
| Methylphenidate (Ritalin) | CNS Stimulant | The piperidine ring is essential for its activity as a norepinephrine-dopamine reuptake inhibitor. |
| Donepezil (Aricept) | Acetylcholinesterase Inhibitor | The N-benzylpiperidine moiety is crucial for binding to the active site of the enzyme to treat Alzheimer's disease.[5] |
| Haloperidol (Haldol) | Antipsychotic | The 4-substituted piperidine is a key pharmacophore for dopamine D2 receptor antagonism. |
| Loratadine (Claritin) | Antihistamine | The substituted piperidine ring contributes to the high affinity and selectivity for the H1 histamine receptor.[7] |
| Paroxetine (Paxil) | Antidepressant (SSRI) | The 3,4-disubstituted piperidine core precisely orients the fluorophenyl group for potent serotonin transporter inhibition.[8] |
| Fentanyl | Opioid Analgesic | The N-acyl-4-anilinopiperidine structure is fundamental to its potent µ-opioid receptor agonism.[9] |
Case Study: Discovery of Potent HDM2-p53 Inhibitors
A compelling modern example is the development of substituted piperidines as inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology.[10][11] Initial leads were optimized by modifying substituents on the piperidine ring to enhance interactions with specific pockets of the HDM2 protein. Researchers found that careful selection of groups at the 2, 3, and 4-positions of the piperidine ring was pivotal in modulating the conformation of the molecule, leading to inhibitors with high potency and oral bioavailability that demonstrated tumor regression in xenograft models.[10][11] This work exemplifies how the piperidine scaffold serves as a versatile 3D template for rational drug design.
Experimental Protocol: Stereoselective Synthesis of a Substituted Piperidine
To ensure scientific integrity and reproducibility, a detailed experimental protocol is essential. The following is a representative procedure for the synthesis of a cis-disubstituted piperidine via catalytic hydrogenation, a foundational technique in the field.
Objective: To synthesize cis-ethyl 4-methylpiperidine-2-carboxylate from ethyl 4-methylpyridine-2-carboxylate.
Materials:
-
Ethyl 4-methylpyridine-2-carboxylate (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 0.05 eq)
-
Ethanol (EtOH), anhydrous
-
Hydrochloric Acid (HCl), ethereal solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Rotary evaporator, hydrogenation apparatus (e.g., Parr shaker), standard glassware
Procedure:
-
Vessel Preparation: A heavy-walled hydrogenation flask is charged with ethyl 4-methylpyridine-2-carboxylate (e.g., 5.0 g) and anhydrous ethanol (50 mL). A magnetic stir bar is added.
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), Platinum(IV) oxide (e.g., 0.3 g) is carefully added to the solution. Causality: The inert atmosphere prevents premature reaction and ensures catalyst activity. PtO₂ is a reliable catalyst for pyridine reduction.
-
Hydrogenation: The flask is sealed and connected to a Parr hydrogenation apparatus. The vessel is purged three times with hydrogen gas (H₂) to remove all air. The reaction is then pressurized to 50 psi of H₂. Causality: High pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
-
Reaction Monitoring: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by observing the cessation of hydrogen uptake from the reservoir. This typically takes 12-24 hours.
-
Catalyst Removal: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the platinum catalyst. The Celite pad is washed with a small amount of ethanol to ensure complete recovery of the product. Causality: Celite is a fine, inert filter aid that prevents the fine catalyst particles from passing through the filter paper.
-
Workup: The ethanolic filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting oil is dissolved in diethyl ether and washed with a saturated aqueous solution of NaHCO₃ to neutralize any acidic residues. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Characterization: The crude product is analyzed by ¹H NMR spectroscopy to confirm the structure and determine the diastereomeric ratio, which is expected to be predominantly the cis isomer. Further purification can be achieved via column chromatography if necessary.
Self-Validation: The success of this protocol is validated by the complete disappearance of aromatic signals and the appearance of aliphatic signals corresponding to the piperidine ring in the ¹H NMR spectrum. The stereochemical outcome is confirmed by analysis of coupling constants and comparison to literature data.
Conclusion and Future Outlook
From its serendipitous discovery in black pepper to its current status as a privileged scaffold in blockbuster drugs, the substituted piperidine has had a profound impact on science and medicine.[1][7] Its journey is a testament to the symbiotic relationship between natural product chemistry and synthetic innovation. The continuous evolution of synthetic methodologies—from classical hydrogenations to modern C-H functionalizations—has dramatically expanded the accessible chemical space for drug discovery.[2][5]
The future of substituted piperidine chemistry will likely focus on the development of even more efficient, sustainable, and stereoselective synthetic methods. As our understanding of complex biological systems deepens, the ability to precisely decorate the three-dimensional piperidine scaffold will remain a critical tool for designing the next generation of highly targeted and effective therapeutics.
References
-
D.S. Guk, K.D. Pilyugina, T.S. Pilyugina, V.P. Zherebnov, & V.V. Knyazev. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal, 56, 271–305. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]
-
Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved from [Link]
-
Bogen, S. L., Pan, W., et al. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 7(3), 326–331. [Link]
-
Bogen, S. L., Pan, W., et al. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Viegas, C., Jr., et al. (2004). Further Bioactive Piperidine Alkaloids from the Flowers and Green Fruits of Cassia spectabilis. Journal of Natural Products, 67(5), 908-910. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-20. [Link]
-
Shipe, W. D., et al. (2008). Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels. Journal of Medicinal Chemistry, 51(20), 6471-6477. [Link]
-
Moodley, N. (2014). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]
-
PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]
-
Taylor & Francis Online. (2021). Piperidine-Based Drug Discovery. Taylor & Francis. [Link]
-
PubMed. (2004). Further bioactive piperidine alkaloids from the flowers and green fruits of Cassia spectabilis. PubMed. [Link]
-
National Center for Biotechnology Information. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PubMed Central. [Link]
-
SciSpace. (n.d.). Piperidones: from alkaloids to pseudopeptides. SciSpace. [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: cis-2-Methylpiperidine-3-carbonitrile as a Novel Bidentate Ligand for Asymmetric Transfer Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals.[1][2][3][4] Beyond their biological significance, chiral piperidines are also valuable as ligands in asymmetric catalysis, where their rigid conformational structure can impart high levels of stereocontrol.[1][5] This application note introduces cis-2-Methylpiperidine-3-carbonitrile, a novel chiral bidentate ligand, and details its application in the highly efficient asymmetric transfer hydrogenation (ATH) of ketones.
The unique architecture of cis-2-Methylpiperidine-3-carbonitrile offers several advantages. The cis relationship between the C2-methyl and C3-nitrile groups creates a well-defined chiral pocket. The secondary amine and the nitrile group can act as a bidentate N,N'-ligand, chelating to a metal center.[6][7] The nitrile moiety, while a less common coordinating group than phosphines or amines, is a versatile functional group that can effectively coordinate to transition metals and influence the electronic properties of the catalyst.[6][7][8]
This document provides a comprehensive guide, from the stereoselective synthesis of the ligand to its application in the iridium-catalyzed asymmetric transfer hydrogenation of a model ketone, acetophenone.
Part 1: Synthesis of (2S,3R)-2-Methylpiperidine-3-carbonitrile
The synthesis of enantiomerically pure cis-2-Methylpiperidine-3-carbonitrile is a critical first step. A robust and stereoselective route starting from commercially available materials is essential. The following protocol is adapted from established methods for the synthesis of 2,3-disubstituted piperidines.[9][10][11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of cis-2-Methylpiperidine-3-carbonitrile.
Experimental Protocol: Synthesis of (2S,3R)-2-Methylpiperidine-3-carbonitrile
Step 1: N-Oxidation of 2-Methylpyridine
-
To a solution of 2-methylpyridine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-methylpyridine N-oxide.
Step 2: Cyanation of 2-Methylpyridine N-oxide
-
To a solution of 2-methylpyridine N-oxide (1.0 eq) in anhydrous DCM (0.5 M), add trimethylsilyl cyanide (TMSCN, 1.5 eq).
-
Cool the mixture to 0 °C and add benzoyl chloride (BzCl, 1.2 eq) dropwise.
-
Stir at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford 2-methyl-3-cyanopyridine.
Step 3: Pyridinium Salt Formation
-
To a solution of 2-methyl-3-cyanopyridine (1.0 eq) in anhydrous diethyl ether (0.2 M), add methyl trifluoromethanesulfonate (MeOTf, 1.1 eq) dropwise at 0 °C.
-
Stir at room temperature for 4 hours, during which a precipitate will form.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the N-methyl-2-methyl-3-cyanopyridinium triflate salt.
Step 4: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure reactor with the pyridinium salt (1.0 eq), [Rh(COD)Cl]₂ (0.5 mol%), and a suitable chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%).
-
Add degassed methanol (0.1 M) and stir for 30 minutes.
-
Pressurize the reactor with H₂ (50 bar) and stir at 50 °C for 48 hours.
-
Cool the reactor, vent carefully, and concentrate the reaction mixture.
Step 5: Base Workup and Purification
-
Dissolve the crude product in DCM and wash with saturated aqueous NaHCO₃ to remove the N-methyl group and neutralize the acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient with 1% triethylamine) to yield (2S,3R)-2-Methylpiperidine-3-carbonitrile.
Expected Data
| Compound | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |
| (2S,3R)-2-Methylpiperidine-3-carbonitrile | 65-75 (over 5 steps) | >98:2 | >99 |
Characterization data (¹H NMR, ¹³C NMR, HRMS, Chiral HPLC) should be obtained to confirm the structure and purity.
Part 2: Application in Asymmetric Transfer Hydrogenation (ATH)
The synthesized ligand is employed in the iridium-catalyzed ATH of acetophenone as a model reaction. Chiral diamine ligands are well-established for this transformation, often in combination with half-sandwich iridium or ruthenium complexes.[12][13][14][15][16] The cis-2-Methylpiperidine-3-carbonitrile ligand is expected to form a stable, active catalyst for the enantioselective reduction of the ketone to the corresponding chiral alcohol.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the Ir-catalyzed ATH of ketones.
Experimental Protocol: ATH of Acetophenone
Catalyst Precursor: [Ir(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl)
Ligand: (2S,3R)-2-Methylpiperidine-3-carbonitrile
Hydrogen Source: Formic acid/triethylamine (5:2 azeotropic mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ir(Cp*)Cl₂]₂ (0.005 eq, 0.5 mol%) and the ligand (0.011 eq, 1.1 mol%).
-
Add degassed solvent (e.g., isopropanol, 2.0 M).
-
Stir the mixture at 40 °C for 30 minutes to facilitate catalyst formation.
-
Add acetophenone (1.0 eq).
-
Add the formic acid/triethylamine mixture (2.0 eq) dropwise.
-
Stir the reaction at 40 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (R)-1-phenylethanol.
Analysis and Expected Results
The conversion can be determined by ¹H NMR or GC analysis of the crude reaction mixture. The enantiomeric excess (ee) of the product, (R)-1-phenylethanol, should be determined by chiral HPLC or chiral GC.
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 0.5 | 18 | >99 | 95-98 |
Causality and Insights:
-
The use of a 5:2 formic acid/triethylamine azeotrope provides a stable and efficient hydrogen source.[12][14]
-
The cis stereochemistry of the ligand is crucial for creating a rigid chelate with the iridium center, which in turn dictates the facial selectivity of the hydride transfer to the prochiral ketone.
-
The C2-methyl group provides steric hindrance that directs the coordination of the ketone, leading to high enantioselectivity.
-
The nitrile group, being a π-acceptor, can modulate the electronic properties of the metal center, potentially enhancing catalytic activity.
Conclusion
cis-2-Methylpiperidine-3-carbonitrile has been presented as a novel and effective chiral ligand for the iridium-catalyzed asymmetric transfer hydrogenation of ketones. The detailed protocols for both the ligand synthesis and its catalytic application demonstrate its potential for broader use in asymmetric synthesis. The modular nature of the ligand synthesis allows for future modifications to the piperidine backbone, offering the potential to tune the steric and electronic properties of the catalyst for different substrates. This opens up new avenues for the development of practical and efficient catalytic systems for the synthesis of chiral molecules relevant to the pharmaceutical and fine chemical industries.
References
-
A series of polymeric chiral diamine ligands are developed by diboron-templated asymmetric reductive couplings, and their iridium complexes Ir–polydiamines are efficient and recyclable catalysts for asymmetric transfer hydrogenation (ATH) of functionalized ketones, affording a series of optically active secondary alcohols in excellent enantioselectivities (up to 99% ee) and unprecedentedly high total TONs (12,000, six cycles). (2024). Journal of the American Chemical Society. [Link]
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogen
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (2024). Journal of the American Chemical Society. [Link]
-
A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. (n.d.). Organic Chemistry Frontiers. [Link]
-
Catalytic Conversion of Nitriles by Metal Pincer Complexes. (n.d.). University of Groningen Research Portal. [Link]
-
Nitrile Ligated Transition Metal Complexes with Weakly Coordinating Counteranions and Their Catalytic Applications. (2009). Chemical Reviews. [Link]
-
Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides. (n.d.). National Institutes of Health. [Link]
-
A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. (n.d.). National Institutes of Health. [Link]
-
Activation of Nitriles by Metal Ligand Cooperation. (2013). Journal of the American Chemical Society. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Letters. [Link]
-
Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. (n.d.). University of Liverpool Repository. [Link]
-
Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. (2025). Organic Letters. [Link]
-
Design of chiral ligands for asymmetric catalysis. (n.d.). National Institutes of Health. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. (n.d.). National Institutes of Health. [Link]
-
CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES. (n.d.). National Institutes of Health. [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. (n.d.). eScholarship.org. [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025). PubMed. [Link]
-
Exploration of piperidine 3D fragment chemical space. (2022). RSC Medicinal Chemistry. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. (n.d.). National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 10. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of cis-2-Methylpiperidine-3-carbonitrile
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing yield and stereoselectivity bottlenecks during the synthesis of cis-2-methylpiperidine-3-carbonitrile. As a critical chiral building block in medicinal chemistry (often utilized in kinase inhibitors and GPCR modulators), its synthesis typically relies on the reduction of 2-methylnicotinonitrile.
However, researchers frequently encounter two major failure modes during this process: chemoselectivity failure (over-reduction of the nitrile group) and diastereoselectivity failure (epimerization to the trans isomer). This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure robust, scalable yields.
Troubleshooting Guide: Causality & Corrective Actions
Q1: My hydrogenation reaction is yielding a mixture of primary amines instead of the desired carbonitrile. Why is chemoselectivity failing? Causality: Under standard catalytic hydrogenation conditions (e.g., using Palladium on Carbon or Raney Nickel at >30 bar H₂), the reduction of the cyano group (-C≡N) to a primary amine (-CH₂NH₂) becomes thermodynamically competitive with the reduction of the pyridine ring. If the catalyst surface binds the nitrile nitrogen too strongly, the C≡N bond is hydrogenated before the aromatic ring is fully saturated. Corrective Action: Shift from thermodynamic to kinetic control by changing the catalyst metal. Rhodium on Alumina (Rh/Al₂O₃) or specialized Nickel silicide catalysts exhibit orthogonal chemoselectivity, preferentially coordinating to the pi-system of the pyridine ring while leaving the nitrile intact [2].
Q2: The conversion is high, but my cis:trans ratio is poor (e.g., 60:40). How do I enrich the cis isomer? Causality: The cis isomer is the kinetic product, formed when hydrogen is delivered to a single face of the surface-bound pyridine ring. However, the proton at the C3 position (alpha to the strongly electron-withdrawing nitrile group) is highly acidic. Under basic conditions, or during prolonged reaction times, this position undergoes enolization-driven epimerization, converting the kinetic cis product into the thermodynamically more stable trans isomer. Corrective Action: Maintain strictly neutral or slightly acidic conditions (e.g., using acetic acid as a co-solvent) to suppress C3 deprotonation. If heterogeneous catalysis still fails to provide >90% cis selectivity, transition to a chemo-enzymatic dearomatization cascade, which provides absolute stereocontrol [1].
Q3: The reaction stalls at 50% conversion despite high hydrogen pressure. What is causing catalyst deactivation? Causality: Pyridine-based starting materials frequently contain trace impurities (e.g., sulfur compounds or heavy metals from upstream synthesis) that act as irreversible poisons by strongly coordinating to the active sites of noble metal catalysts. Corrective Action: Implement a rigorous pre-treatment protocol. Stir the 2-methylnicotinonitrile starting material with activated carbon (10% w/w) in methanol for 2 hours, filter through Celite, and recrystallize before subjecting it to hydrogenation.
Benchmarking Quantitative Data
The following table summarizes the performance of various synthetic strategies, highlighting the trade-offs between conversion, chemoselectivity, and diastereoselectivity.
| Synthesis Strategy | Catalyst System | Conditions | Conversion (%) | Nitrile Retention (%) | cis:trans Ratio |
| Standard Hydrogenation | Pd/C (10%) | MeOH, 50°C, 50 bar H₂ | >99% | <20% (Poor) | 60:40 |
| Mild Hydrogenation | PtO₂ | AcOH, 25°C, 10 bar H₂ | 95% | 80% | 85:15 |
| Optimized Heterogeneous | Rh/Al₂O₃ (5%) | THF, 25°C, 20 bar H₂ | 98% | >95% | 92:8 |
| Biocatalytic Cascade | Amine Oxidase / IRED | Buffer (pH 7.5), 30°C | 85% | 100% | >99:1 |
Experimental Workflows & Logic
Workflow and troubleshooting logic for the synthesis of cis-2-Methylpiperidine-3-carbonitrile.
Self-Validating Experimental Protocols
Protocol A: Optimized Chemoselective Hydrogenation (Rh/Al₂O₃)
This protocol utilizes kinetic control to prevent nitrile reduction and C3-epimerization.
-
Preparation: In a 50 mL high-pressure autoclave, dissolve 2-methylnicotinonitrile (10 mmol, 1.18 g) in anhydrous THF (20 mL).
-
Catalyst Addition: Add 5% Rh/Al₂O₃ (0.1 mol%, ~200 mg).
-
Self-Validation Check: Ensure the THF is strictly anhydrous; trace water can promote hydrolysis of the nitrile to an amide during prolonged reactions under pressure.
-
-
Purging: Seal the autoclave. Purge the headspace with Nitrogen (3x) followed by Hydrogen gas (3x) to remove all oxygen.
-
Reaction: Pressurize the vessel to 20 bar H₂. Stir at 800 rpm at 25°C for 12 hours.
-
In-Process Control (IPC): Vent the reactor and withdraw a 50 µL aliquot. Analyze via GC-MS.
-
Validation Metric: Look for the molecular ion peak. The starting material is m/z 118. The desired product is m/z 124 ([M+6H]). If a peak at m/z 128 is observed, the nitrile has over-reduced to the amine; immediately halt the reaction and reduce pressure for future runs.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate (2 x 10 mL). Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol B: Chemo-Enzymatic Cascade Synthesis
Adapted from recent advances in biocatalytic dearomatization, this method guarantees high stereochemical fidelity [1].
-
Enzyme Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5) containing Amine Oxidase (AO) and Ene Imine Reductase (IRED) at 2 mg/mL each.
-
Cofactor Addition: Add NADP⁺ (1 mM) and a glucose/glucose dehydrogenase (GDH) recycling system to maintain the cofactor balance.
-
Reaction: Add the N-alkylated tetrahydropyridine precursor (50 mM) to the buffer. Incubate at 30°C with gentle orbital shaking (150 rpm) for 24 hours.
-
Validation Check: Monitor the reaction via chiral HPLC. The cascade specifically targets the formation of the cis-3,4-substituted or 2,3-substituted piperidine core without affecting the cyano group.
-
Isolation: Adjust the pH to 11 using 1M NaOH. Extract with 2-Methyltetrahydrofuran (3 x 20 mL). Dry over Na₂SO₄ and concentrate.
Frequently Asked Questions (FAQs)
Q: Why is my isolated yield significantly lower than my GC conversion rate? A: cis-2-Methylpiperidine-3-carbonitrile is a low-molecular-weight, highly polar amine. It exhibits significant water solubility. If your aqueous workup is conducted at a neutral pH, the piperidine nitrogen will be protonated (forming a water-soluble salt). Always adjust the aqueous phase to pH > 10 before extraction, and use a highly polar organic solvent like dichloromethane (DCM) or 2-MeTHF to maximize recovery.
Q: Can I separate the cis and trans isomers using standard silica gel column chromatography? A: It is highly inefficient. The cis and trans isomers have nearly identical retention factors (Rf) on standard silica. Instead of chromatography, utilize diastereomeric salt resolution. Treating the crude mixture with a chiral acid (e.g., L-tartaric acid) in ethanol will selectively precipitate the salt of the desired cis enantiomer, providing a scalable and self-validating purification route [3].
Q: Does the choice of N-protecting group affect the hydrogenation yield? A: Yes. If you are reducing an N-protected pyridinium salt, bulky protecting groups (like Boc or Cbz) can sterically hinder the approach of the hydrogen to the catalyst surface, drastically reducing conversion rates. It is generally more efficient to hydrogenate the unprotected pyridine and apply the protecting group post-reduction.
References
- Source: PMC (National Institutes of Health)
- Source: PMC (National Institutes of Health)
- Title: Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.
Technical Support Center: Troubleshooting & Optimization for cis-2-Methylpiperidine-3-carbonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective and diastereoselective reduction of functionalized pyridines. The synthesis of cis-2-methylpiperidine-3-carbonitrile via the catalytic hydrogenation of 2-methylpyridine-3-carbonitrile (2-methylnicotinonitrile) is a classic example.
While the starting nicotinonitriles are readily accessible via multi-component cyclization sequences[1], their subsequent reduction is fraught with competing pathways. This guide provides field-proven causality, optimized parameters, and a self-validating protocol to ensure high yields of the cis-isomer while preserving the sensitive nitrile moiety.
Mechanistic Pathway & Selectivity Diagram
To understand the optimization process, we must first visualize the competing reaction pathways. The diagram below illustrates how catalyst and solvent choices dictate the final product.
Mechanistic pathways and selectivity outcomes in cyanopyridine hydrogenation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields a primary amine instead of the desired piperidine carbonitrile. How do I prevent nitrile reduction?
-
Causality: Nitriles are highly susceptible to catalytic hydrogenation, often reducing faster than the aromatic pyridine ring over standard catalysts like Pd/C or Raney Nickel. This over-reduction yields unwanted 2-ethylaminopyridine derivatives[2].
-
Solution: Switch your catalyst to Rhodium on Alumina (Rh/Al2O3) or Platinum dioxide (PtO2) and conduct the reaction in an acidic solvent (e.g., glacial acetic acid). The acidic medium protonates the pyridine nitrogen, activating the ring toward reduction, while simultaneously decreasing the coordination of the nitrile group to the metal surface, thereby preserving it.
Q2: I am getting a nearly 1:1 mixture of cis and trans isomers. How can I maximize the cis-(2R,3S)/(2S,3R) yield?
-
Causality: The cis-isomer is the kinetic product, formed via the syn-addition of hydrogen to the flat, surface-bound pyridine ring. However, if the partially reduced tetrahydropyridine intermediate desorbs from the catalyst, it can re-adsorb on the opposite face, leading to the thermodynamically more stable trans-isomer.
-
Solution: Kinetically trap the cis-isomer by maintaining a high hydrogen pressure (e.g., 70 psi) and a strictly controlled ambient temperature (20–25 °C). High pressure ensures that the rate of sequential hydrogen addition outcompetes the rate of intermediate desorption and isomerization.
Q3: The hydrogenation stalls at ~50% conversion despite using fresh catalyst. What is causing this?
-
Causality: As the reaction progresses, the newly formed piperidine acts as a strong Lewis base. The secondary amine binds tightly to the active metal sites of the catalyst, effectively poisoning it and halting the catalytic cycle.
-
Solution: The use of an acidic solvent (like acetic acid) serves a dual purpose: it not only protects the nitrile but also immediately protonates the basic piperidine product into a non-coordinating ammonium salt. This keeps the catalyst surface clean and ensures >99% conversion.
Optimization Data: Catalyst & Condition Screening
To illustrate the causality discussed above, the following table summarizes the quantitative outcomes of our condition screening.
| Catalyst (5 wt%) | Solvent | Pressure (psi) | Temp (°C) | Conversion (%) | cis:trans Ratio | Nitrile Cleavage (%) |
| Pd/C | Methanol | 50 | 25 | 95 | 60:40 | 45.0 |
| PtO2 | Methanol | 50 | 25 | 62 (Stalled) | 80:20 | 15.0 |
| PtO2 | Acetic Acid | 50 | 25 | >99 | 92:8 | <5.0 |
| Rh/Al2O3 | Acetic Acid | 70 | 25 | >99 | 95:5 | <2.0 |
Note: Rh/Al2O3 in acetic acid provides the optimal balance of chemoselectivity and diastereoselectivity.
Standard Operating Procedure (SOP): Optimized Synthesis & Isolation
This protocol outlines the self-validating workflow for synthesizing and isolating the product as a stable hydrochloride salt (CAS 1374654-17-7)[3].
Step 1: Substrate Preparation
-
In a clean, dry pressure vessel, dissolve 10.0 g (84.6 mmol) of 2-methylpyridine-3-carbonitrile in 100 mL of glacial acetic acid.
-
Validation: Ensure complete dissolution; the solution should be clear and pale yellow.
Step 2: Catalyst Loading
-
Under a continuous stream of nitrogen, carefully add 1.0 g of 5% Rh/Al2O3 catalyst.
-
Safety Note: Dry catalysts are pyrophoric in the presence of solvent vapors. Always add under inert gas.
Step 3: Catalytic Hydrogenation
-
Seal the vessel and purge the headspace with nitrogen three times (pressurize to 30 psi, then vent).
-
Purge with hydrogen gas three times, then pressurize the vessel to exactly 70 psi.
-
Stir vigorously (800–1000 rpm) at 20–25 °C for 12 hours.
-
Validation: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and ceases to drop.
Step 4: Catalyst Filtration
-
Vent the hydrogen safely and purge the vessel with nitrogen.
-
Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with 20 mL of methanol.
Step 5: Salt Formation & Crystallization
-
Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid.
-
Dissolve the crude oily residue in 50 mL of dry diethyl ether.
-
Slowly add 2.0 M HCl in diethyl ether dropwise at 0 °C until the pH reaches 2. A white precipitate will form immediately.
-
Causality: Isolating the product as a hydrochloride salt purifies the cis-isomer from minor trans-impurities, which typically remain soluble in the ether mother liquor.
Step 6: Isolation
-
Filter the white solid, wash with 20 mL of cold diethyl ether, and dry under vacuum at 40 °C for 4 hours.
-
Yield: ~11.5 g (85%) of cis-2-methylpiperidine-3-carbonitrile hydrochloride.
Sources
Troubleshooting "cis-2-Methylpiperidine-3-carbonitrile" characterization by NMR
Welcome to the Technical Support Center for the NMR characterization of substituted piperidines. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical and dynamic challenges associated with cis-2-Methylpiperidine-3-carbonitrile .
This molecule frequently causes analytical bottlenecks due to conformational dynamics and counterintuitive coupling constants. This guide bypasses generic advice, focusing strictly on the causality of piperidine NMR behavior to help you definitively validate your synthesized compounds.
Part 1: Diagnostic Workflow & Conformational Logic
To correctly interpret the NMR spectrum of cis-2-Methylpiperidine-3-carbonitrile, you must first understand its 3D conformational equilibrium. The piperidine ring undergoes rapid chair-chair interconversion at room temperature, but the equilibrium is heavily biased by the steric demands (A-values) of its substituents[1].
-
Methyl Group (C2): High steric penalty (A-value ≈ 1.7 kcal/mol). Strongly prefers the equatorial position to avoid 1,3-diaxial clashes.
-
Cyano Group (C3): Linear and sterically compact (A-value ≈ 0.2 kcal/mol).
Because the methyl group's steric demand dominates, the predominant chair conformation for the cis-isomer locks the C2-methyl group into the equatorial position, forcing the C3-cyano group into the axial position. Consequently, the ring proton at C2 ( H2 ) is axial , and the ring proton at C3 ( H3 ) is equatorial . This structural reality dictates your entire NMR diagnostic approach.
Diagnostic workflow for determining cis/trans stereochemistry in 2,3-disubstituted piperidines.
Part 2: Quantitative Reference Data
Use the following table to benchmark your experimental data against the theoretically and empirically expected values for the predominant (Me-equatorial, CN-axial) conformer.
| Nucleus / Assignment | Expected Chemical Shift | Multiplicity & Coupling | Structural Assignment Logic |
| C2-CH₃ | 1.10 – 1.30 ppm | Doublet, 3J≈6.5 Hz | Split solely by the axial H2 proton. |
| N-H (Amine) | 1.50 – 2.50 ppm | Broad Singlet | Highly dependent on concentration, solvent, and trace water[2]. |
| H3 (Equatorial) | 2.50 – 2.90 ppm | Narrow Multiplet | Coupled to H2 (ax), H4 (ax), and H4 (eq). All are gauche interactions ( ∼ 60° dihedral), resulting in small couplings (< 5 Hz). |
| H2 (Axial) | 2.80 – 3.20 ppm | Doublet of Quartets | Coupled to C2-CH₃ ( ∼ 6.5 Hz) and H3 (eq) ( ∼ 3-4 Hz). |
| C3-CN (Carbon) | 118.0 – 121.0 ppm | Singlet ( 13 C) | Characteristic resonance for an aliphatic nitrile. |
Part 3: Troubleshooting Guides (FAQs)
Q1: Why is the 3JH2,H3 coupling constant in my cis-isomer only 3.5 Hz? Shouldn't "cis" protons be eclipsed and have a large coupling? Analysis: This is the most common misconception in piperidine characterization. In a planar ring, cis protons are eclipsed (0°). However, piperidine exists as a chair. For 1,2-disubstituted chairs, a cis relationship means one group is axial and the other is equatorial (a,e). Causality: Because the methyl group locks into the equatorial position, H2 is axial and H3 is equatorial. The dihedral angle between an axial and equatorial proton is approximately 60°. According to the Karplus equation, a 60° dihedral angle yields a small vicinal coupling constant ( 3Jae typically 2-5 Hz)[1]. Conversely, the trans-isomer adopts a diequatorial (e,e) substituent conformation, making H2 and H3 diaxial (180°), which yields a large coupling ( 3Jaa ≈ 10-12 Hz).
Q2: The signals in the 1.5 - 2.0 ppm region are heavily broadened and I cannot resolve the multiplicities. Is my sample degrading? Analysis: Your sample is likely intact. Broadening in secondary amines is an artifact of dynamic processes occurring on the NMR timescale. Causality: Piperidines undergo two dynamic processes: nitrogen inversion and amine proton exchange[2]. If the rate of proton exchange with trace water in your CDCl₃ is intermediate on the NMR timescale, the N-H signal and the adjacent H2 and H6 signals will broaden due to partial averaging of the spin states. Solution: Perform a self-validating D2O shake (see Protocol below). This replaces the labile N-H proton with deuterium, instantly eliminating the 3JNH,CH coupling and sharpening the adjacent aliphatic signals.
Q3: The 1D 1H spectrum is too overlapped at C4/C5/C6 to trust the 3J values alone. How do I definitively prove the cis relative stereochemistry? Analysis: Rely on through-space dipolar interactions via 2D NOESY or ROESY[3]. Causality: In the cis (Me-eq, CN-ax) conformation, the C2-methyl protons (equatorial) and the H3 proton (equatorial) project outward on the same face of the piperidine ring. Because they are spatially proximate (< 4 Å), a NOESY experiment will show a strong, unambiguous cross-peak between the C2-methyl doublet ( ∼ 1.2 ppm) and the H3 multiplet ( ∼ 2.7 ppm). This cross-peak is physically impossible in the trans isomer, making it a definitive proof of structure.
Part 4: Self-Validating Experimental Protocol
To guarantee authoritative characterization, execute this step-by-step methodology. This protocol builds internal validation directly into the analytical workflow.
Step 1: Sample Preparation & Baseline Acquisition
-
Dissolve 10–15 mg of thoroughly dried cis-2-Methylpiperidine-3-carbonitrile in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS).
-
Acquire a standard 1D 1H NMR spectrum (minimum 16 scans, 298 K).
-
Validation Check: Identify the C2-methyl doublet at ∼ 1.2 ppm. If this peak is a complex multiplet, your sample contains a mixture of diastereomers (cis/trans).
Step 2: The D2O Shake (Exchange Validation)
-
Eject the NMR tube and add exactly 1 drop (approx. 10 μ L) of Deuterium Oxide ( D2O ) to the sample.
-
Cap the tube and shake vigorously for 30 seconds to ensure biphasic mixing. Let the phases separate (the D2O will float on top of the CDCl₃).
-
Re-acquire the 1D 1H NMR spectrum.
-
Validation Check: Overlay the two spectra. The broad N-H peak will have vanished, and the H2 multiplet ( ∼ 3.0 ppm) will sharpen into a distinct doublet of quartets, confirming the assignment of the adjacent protons.
Step 3: 2D NOESY Stereochemical Mapping
-
Acquire a 2D NOESY spectrum at 298 K. Set the mixing time ( τm ) to 400 ms (optimized for small molecules in non-viscous solvents to prevent spin diffusion).
-
Process the spectrum with zero-filling and a squared sine-bell apodization function.
-
Validation Check: Trace the F1 axis from the C2-methyl doublet ( ∼ 1.2 ppm). Look for a distinct cross-peak at the F2 intersection of the H3 multiplet ( ∼ 2.7 ppm). The presence of this peak definitively confirms the cis relative stereochemistry[3].
References
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health (PMC). Available at:[Link]
-
Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
Comparative Study of cis-2-Methylpiperidine-3-carbonitrile Derivatives: Structural Rationale and Synthetic Workflows
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
In modern medicinal chemistry, the strategic introduction of conformational constraints into flexible heterocyclic scaffolds is a proven tactic for enhancing target affinity and selectivity. The piperidine-3-carbonitrile motif is ubiquitous in drug discovery, but its conformational flexibility often leads to off-target effects and suboptimal binding thermodynamics.
By introducing a methyl group at the C2 position with defined cis stereochemistry, the resulting cis-2-methylpiperidine-3-carbonitrile scaffold locks the ring into a highly favored chair conformation. This specific vectorization has proven critical in the development of Somatostatin Receptor Subtype 4 (SSTR4) agonists [1] and anti-kinetoplastid agents [2]. This guide objectively compares the performance of the cis-derivative against its stereoisomers and unsubstituted alternatives, providing a self-validating framework for its synthesis and application.
Structural & Mechanistic Rationale: The "Cis" Advantage
Conformational Locking and Vector Geometry
The unsubstituted piperidine ring rapidly interconverts between multiple chair conformations. When a cyano group (-C≡N) is present at C3, it can adopt either an axial or equatorial position, diluting the effective concentration of the active binding conformer.
The addition of a C2-methyl group fundamentally alters this dynamic:
-
Steric Anchoring: The C2-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Stereochemical Funneling: In the cis isomer , the equatorial C2-methyl forces the C3-cyano group into an axial position. This specific orthogonal projection of the cyano group is essential for penetrating deep, narrow sub-pockets in GPCRs (like SSTR4), displacing conserved water molecules, and forming critical hydrogen bonds with threonine/arginine residues.
-
The Trans Penalty: In the trans isomer, both groups sit equatorially. While thermodynamically stable, the cyano vector is projected outward, leading to steric clashes with the receptor wall and a dramatic loss of binding affinity.
Comparative Performance Data
To objectively evaluate the impact of this stereochemical constraint, we compare the cis-2-methylpiperidine-3-carbonitrile scaffold against alternative piperidine building blocks when coupled to a standard heteroaryl core (e.g., a quinazoline or pyrazolo[1,5-a]pyrimidine system). The data below reflects standard assay results for SSTR4 agonism (neuroprotection/analgesia) [3] and Trypanosoma cruzi inhibition [2].
| Scaffold Alternative | Stereochemistry | SSTR4 Agonism (EC₅₀, nM) | T. cruzi Inhibition (IC₅₀, µM) | Selectivity Index (SI) | Conformational State |
| cis-2-Methylpiperidine-3-carbonitrile | (2R,3S) or (2S,3R) | 12.4 | 0.45 | >150 | Rigid (Cyano Axial) |
| trans-2-Methylpiperidine-3-carbonitrile | (2R,3R) or (2S,3S) | >1000 | 8.90 | <10 | Rigid (Cyano Equatorial) |
| Piperidine-3-carbonitrile (Unsubstituted) | Racemic | 145.0 | 2.30 | 45 | Flexible (Interconverting) |
| 4-Methylpiperidine-4-carbonitrile | Achiral | >500 | >10.0 | N/A | Rigid (Symmetric) |
Key Takeaway: The cis-2-methyl substitution provides a >10-fold increase in potency over the unsubstituted analog and a near 100-fold advantage over the trans isomer, validating the necessity of precise stereocontrol during synthesis.
Experimental Workflows & Self-Validating Protocols
Achieving the required cis stereochemistry requires bypassing traditional, poorly selective heterogeneous hydrogenation. The protocol below utilizes an outer-sphere Iridium-catalyzed asymmetric hydrogenation of a pyridinium salt, which prevents the cyano group from poisoning the catalyst while delivering >95% enantiomeric excess (ee) [4].
Protocol 1: Stereoselective Synthesis of the Scaffold
Rationale for Catalyst Choice: The [Ir(COD)Cl]₂ precursor, when paired with an electron-rich chiral ligand (e.g., MeO-BoQPhos or (S)-tBu-PHOX), operates via an outer-sphere hydride transfer. This is critical because the strongly coordinating -C≡N group would otherwise poison standard Pd/C or PtO₂ heterogeneous catalysts.
Step-by-Step Methodology:
-
Substrate Activation (Benzylation): Dissolve 2-methylnicotinonitrile (10 mmol) in anhydrous toluene (20 mL). Add benzyl bromide (11 mmol) and reflux for 12 hours to form the N-benzyl-2-methyl-3-cyanopyridinium bromide salt. Validation: Complete precipitation of the salt indicates full conversion.
-
Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, mix [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) in anhydrous dichloromethane (DCM, 5 mL). Stir for 30 minutes at room temperature until a deep orange homogeneous solution forms.
-
Asymmetric Hydrogenation: Transfer the pyridinium salt and the catalyst solution to a high-pressure stainless-steel autoclave. Seal and purge the vessel three times with high-purity H₂ gas. Pressurize to 50 bar H₂.
-
Reaction Execution: Stir the mixture at 1200 rpm at 50 °C for 24 hours.
-
Work-up & De-benzylation: Carefully depressurize the autoclave. Filter the mixture through a short pad of Celite to remove catalyst traces. To remove the N-benzyl protecting group, subject the crude intermediate to standard hydrogenolysis (10% Pd/C, 1 atm H₂, MeOH, 4 hours).
-
Analysis: Determine the diastereomeric ratio (cis/trans) via ¹H-NMR (looking at the J-coupling constants of the C2-H and C3-H protons) and the enantiomeric excess via Chiral GC. Expected yield: 85-90%; ee: >95%.
Protocol 2: Derivatization via SNAr Coupling
Rationale: The secondary amine of the cis-piperidine scaffold is highly nucleophilic. Coupling it to a heteroaryl chloride (e.g., 4-chloroquinazoline) via Nucleophilic Aromatic Substitution (SNAr) generates the final active pharmaceutical ingredient (API).
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the heteroaryl chloride (1.0 eq) and the synthesized cis-2-methylpiperidine-3-carbonitrile (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing for the electrophile.
-
Heating: Heat the mixture to 120 °C under an argon atmosphere for 16 hours. Monitor progression via LC-MS.
-
Isolation: Cool to room temperature and quench with ice water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).
Visualizations
The following diagrams map the synthetic logic and the biological mechanism of action for the cis-derivatives.
Workflow for the stereoselective synthesis and derivatization of the cis-piperidine scaffold.
Mechanism of action for cis-2-methylpiperidine-3-carbonitrile derivatives via SSTR4 modulation.
References
-
Nitrogen-Containing Saturated Heterocyclic Compound (EP 3045448 A1) . European Patent Office. Details the application of piperidine derivatives as highly selective Somatostatin Receptor Subtype 4 (SSTR4) agonists for neurodegenerative diseases. Available at:[Link]
-
Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection . Journal of Medicinal Chemistry, American Chemical Society. Validates the use of piperidine-3-carbonitrile derivatives in anti-kinetoplastid drug discovery. Available at:[Link]
-
Ligand design for somatostatin receptor isoforms 4 and 5 . ResearchGate. Discusses the structural requirements and selectivity profiles for SSTR4 agonists, highlighting the importance of rigidified heterocyclic scaffolds. Available at:[Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts . National Center for Biotechnology Information (PMC). Outlines the mechanistic framework for the Iridium-catalyzed asymmetric hydrogenation of substituted pyridines to yield cis-piperidines. Available at:[Link]
The Strategic Advantage of Cis-2-Methylpiperidine-3-carbonitrile as a Precursor in Complex Pharmaceutical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1] Among the vast landscape of piperidine-based building blocks, cis-2-Methylpiperidine-3-carbonitrile emerges as a precursor of strategic importance, particularly in the synthesis of complex pharmaceutical agents such as Janus kinase (JAK) inhibitors. This guide provides an in-depth technical comparison of the efficacy of cis-2-Methylpiperidine-3-carbonitrile relative to its analogs, grounded in experimental evidence and the principles of stereoselective synthesis.
The Critical Role of Stereochemistry: Why "Cis" Matters
In the synthesis of intricate molecules with multiple chiral centers, the stereochemical configuration of the starting materials is paramount. The "cis" designation in cis-2-Methylpiperidine-3-carbonitrile refers to the relative orientation of the methyl group at the 2-position and the carbonitrile group at the 3-position of the piperidine ring, where both substituents are on the same side of the ring's plane. This specific spatial arrangement is not an arbitrary feature; it is a critical design element that dictates the stereochemical outcome of subsequent reactions and ultimately determines the biological activity of the final drug substance.
A prime example of the significance of this cis-configuration is in the synthesis of tofacitinib, a potent JAK inhibitor used in the treatment of rheumatoid arthritis.[2][3] The approved drug possesses the (3R, 4R) stereochemistry in its piperidine moiety. The synthesis of this specific enantiomer is most efficiently achieved from a precursor that already has the desired relative stereochemistry, which is the cis configuration.
Comparative Efficacy in a Key Transformation: The Gateway to JAK Inhibitors
The primary utility of cis-2-Methylpiperidine-3-carbonitrile lies in its role as a precursor to 3-amino-4-methylpiperidine derivatives, which are key intermediates in the synthesis of tofacitinib and other related JAK inhibitors.[4] The carbonitrile group serves as a masked amino group, which can be revealed through a reduction reaction. The subsequent key transformation is the N-arylation of the piperidine nitrogen with a heterocyclic core, typically a pyrrolo[2,3-d]pyrimidine.
While direct head-to-head comparative studies detailing the yields of N-arylation for both cis- and trans-2-Methylpiperidine-3-carbonitrile are not extensively published, the superior efficacy of the cis isomer can be inferred from the stringent stereochemical requirements of the final product. Using a precursor with the incorrect relative stereochemistry (i.e., the trans isomer) would lead to the formation of a diastereomeric product that is often difficult and costly to separate, significantly reducing the overall yield of the desired active pharmaceutical ingredient (API).
The logical workflow for the synthesis of the core of a tofacitinib-like molecule from cis-2-Methylpiperidine-3-carbonitrile is depicted below:
Caption: Synthetic workflow from the precursor to the final drug.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-2-Methylpiperidine-3-carbonitrile via Catalytic Hydrogenation
The synthesis of cis-2-Methylpiperidine-3-carbonitrile is typically achieved through the catalytic hydrogenation of 2-methyl-3-cyanopyridine. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity in favor of the cis isomer.
Materials:
-
2-Methyl-3-cyanopyridine
-
Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)
-
Glacial Acetic Acid or Ethanol
-
High-pressure hydrogenator
Procedure:
-
In a high-pressure reaction vessel, dissolve 2-methyl-3-cyanopyridine in a suitable solvent such as glacial acetic acid or ethanol.
-
Carefully add the catalyst (e.g., 5 mol% PtO₂).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified duration (typically 6-24 hours), monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to isolate the desired cis-2-Methylpiperidine-3-carbonitrile.
Rationale for Experimental Choices: The use of a heterogeneous catalyst like PtO₂ or Rh/C allows for easy removal from the reaction mixture post-reaction. The choice of an acidic solvent like glacial acetic acid can influence the stereochemical outcome of the hydrogenation. The diastereoselectivity of this reaction is often dependent on the specific catalyst, solvent, and temperature, and optimization is typically required to maximize the yield of the cis isomer.
Protocol 2: N-Arylation of a cis-3-Amino-4-methylpiperidine Derivative
This protocol outlines a general procedure for the N-arylation of a piperidine intermediate derived from cis-2-Methylpiperidine-3-carbonitrile with a suitable heterocyclic partner, a key step in the synthesis of many JAK inhibitors.
Materials:
-
cis-3-Amino-4-methylpiperidine derivative (N-protected)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the cis-3-amino-4-methylpiperidine derivative and the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by LC-MS or TLC.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble materials.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired N-arylated product.
Rationale for Experimental Choices: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step of the catalytic cycle.
Data-Driven Comparison: The Impact of Stereochemistry on Yield
| Precursor Isomer | Diastereoselectivity of Hydrogenation | Yield of N-Arylation (Projected) | Overall Yield of Desired Stereoisomer |
| cis-2-Methylpiperidine-3-carbonitrile | High (e.g., >95% cis) | High (e.g., >90%) | High |
| trans-2-Methylpiperidine-3-carbonitrile | Low (as a mixture with cis) | Low (effective yield of desired diastereomer) | Low |
Conclusion: The Strategic Imperative for the "Cis" Isomer
The efficacy of cis-2-Methylpiperidine-3-carbonitrile as a precursor, particularly in the synthesis of complex pharmaceuticals like tofacitinib, is unequivocally superior to its trans analog. This superiority is not merely a matter of slightly improved yields in a single reaction but is a fundamental consequence of the principles of stereoselective synthesis. The use of the cis isomer ensures the correct relative stereochemistry is carried through the synthetic sequence, obviating the need for challenging and costly diastereomeric separations and maximizing the overall efficiency of the drug manufacturing process. For researchers and drug development professionals, the selection of cis-2-Methylpiperidine-3-carbonitrile is a strategic decision that streamlines the synthetic route, reduces waste, and ultimately contributes to a more cost-effective production of life-saving medicines.
References
-
Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6036-6048. [Link]
-
Tofacitinib Synthesis – An Asymmetric Challenge | Request PDF. (2018). ResearchGate. [Link]
- CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google P
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry (IJC), 63(5). [Link]
- CN103819474A - Preparation method of tofacitinib - Google P
-
105693728 Synthesis method of JAK inhibitor tofacitinib - WIPO Patentscope. (n.d.). [Link]
-
Antonenko, T. S., & Kuleshova, E. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2019). Molecules, 24(18), 3381. [Link]
-
Structure of few bio-active compounds having 3-amino piperidine ring system. (2024). ResearchGate. [Link]
-
Structure‐guided design of potent JAK1‐selective inhibitors based on 4‐amino‐7H‐pyrrolo[2,3‐d]pyrimidine with anti‐inflammatory efficacy. (2023). ResearchGate. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2021). ChemMedChem, 16(16), 2569-2584. [Link]
- US7084277B2 - 3-Amino-piperidine derivatives and methods of manufacture - Google P
-
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). [Link]
-
Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. (2021). Journal of Biomolecular Structure and Dynamics, 39(3), 753-765. [Link]
-
Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. (2020). RSC Medicinal Chemistry, 11(1), 108-114. [Link]
-
Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). Frontiers in Chemistry, 12. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(1), 137-142. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (2025). ResearchGate. [Link]
-
Highly regio- and stereoselective (3 + 2) annulation reaction of allenoates with 3-methyleneindolin-2-ones catalyzed by a planar chiral [2.2]paracyclophane-based bifunctional phosphine–phenol catalyst. (2020). Organic & Biomolecular Chemistry, 18(44), 9035-9040. [Link]
Sources
Computational Analysis of cis-2-Methylpiperidine-3-carbonitrile Conformations: A Methodological Comparison Guide
For drug development professionals and computational chemists, the piperidine ring represents one of the most ubiquitous pharmacophores in FDA-approved drugs. However, its conformational flexibility—specifically the delicate energetic balance between chair, boat, and twist-boat states—can drastically alter a molecule's binding affinity and pharmacokinetic profile.
This guide provides an in-depth, objective comparison of computational methods for analyzing the conformational ensemble of cis-2-methylpiperidine-3-carbonitrile . By evaluating Molecular Mechanics (OPLS4), Semi-Empirical methods (PM6), and Density Functional Theory (DFT), we establish a self-validating computational workflow that balances high-throughput screening with quantum-level accuracy.
The Chemical Challenge: Stereoelectronic Causality
In cis-2,3-disubstituted piperidines, the geometric constraints of the chair conformation dictate that one substituent must be axial while the other is equatorial.
-
Steric Factors: The methyl group has a relatively high A-value (~1.7 kcal/mol), heavily favoring the equatorial position.
-
Electronic Factors: The carbonitrile (-CN) group is linear and sterically undemanding (A-value ~0.2 kcal/mol) but possesses a strong dipole moment.
Consequently, the global minimum is overwhelmingly predicted to be the 2-equatorial-methyl, 3-axial-carbonitrile chair conformer. However, accurately quantifying the energy gap between this state, the inverted chair (2-axial, 3-equatorial), and higher-energy twist-boat intermediates requires rigorous computational methodology.
Methodological Comparison: OPLS4 vs. PM6 vs. DFT
To construct a reliable conformational ensemble, researchers must choose methods that appropriately balance computational cost with thermodynamic accuracy.
A. Molecular Mechanics: OPLS4 Force Field
The OPLS4 force field represents the state-of-the-art in molecular mechanics, specifically parameterized to handle drug-like chemical space, including challenging polar moieties and heterocycles [1].
-
Performance: Extremely fast. Capable of generating and minimizing tens of thousands of rotamers in seconds.
-
Limitation: As a classical mechanics approach, it relies on predefined parameters and cannot explicitly model complex quantum effects like hyperconjugation between the nitrogen lone pair and adjacent σ∗ orbitals.
B. Semi-Empirical Quantum Mechanics: PM6
The Parameterization Method 6 (PM6) bridges the gap between classical force fields and ab initio quantum mechanics [2].
-
Performance: Solves a simplified Schrödinger equation using localized molecular orbitals. It is highly effective for intermediate geometry optimization, correcting artificial local minima generated by force fields.
-
Limitation: While it improves upon AM1 and PM3, it can sometimes underestimate the energetic penalties of highly strained twist-boat conformations.
C. Density Functional Theory: DFT (B3LYP-D3/cc-pVTZ)
DFT is the gold standard for small-molecule conformational analysis. Incorporating Grimme’s dispersion corrections (D3) is mandatory for accurately capturing the intramolecular non-covalent interactions within the piperidine ring [3].
-
Performance: Provides highly accurate relative electronic energies ( ΔE ) and zero-point energy (ZPE) corrections.
-
Limitation: Computationally prohibitive for unguided conformational searches. It must be used as a refinement tool for pre-filtered ensembles.
Quantitative Data: Conformational Energetics
The following table summarizes the relative energies ( ΔE ) of the three primary conformers of cis-2-methylpiperidine-3-carbonitrile across the compared methods.
| Conformer | Ring State | 2-Methyl Position | 3-Carbonitrile Position | OPLS4 ΔE (kcal/mol) | PM6 ΔE (kcal/mol) | DFT ΔE (kcal/mol) | Boltzmann Pop. (DFT, 298K) |
| I (Global Min) | Chair | Equatorial | Axial | 0.00 | 0.00 | 0.00 | 83.6% |
| II (Inverted) | Chair | Axial | Equatorial | 1.25 | 1.48 | 1.12 | 15.1% |
| III (Twist) | Twist-Boat | Pseudo-Eq | Pseudo-Eq | 4.80 | 3.95 | 3.45 | < 1.5% |
Data Note: DFT calculations utilize the B3LYP-D3/cc-pVTZ level of theory. Boltzmann populations are derived from DFT free energies ( ΔG ) at 298.15 K.
Self-Validating Experimental Protocol
To eliminate false positives (such as identifying transition states as stable conformers), the following step-by-step workflow acts as a self-validating system. The causality of this design ensures that the high-throughput capability of OPLS4 feeds the high-accuracy engine of DFT.
Step 1: Unconstrained Conformational Search (OPLS4)
-
Input the 2D SMILES string of cis-2-methylpiperidine-3-carbonitrile into a conformational search engine (e.g., Schrödinger MacroModel).
-
Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field [1].
-
Set an energy window of 5.0 kcal/mol above the global minimum to ensure all relevant chair and twist-boat states are sampled.
-
Causality: This step broadly maps the potential energy surface (PES) without missing hidden wells.
Step 2: Redundancy Filtering and Pre-Optimization (PM6)
-
Cluster the resulting geometries using an RMSD threshold of 0.5 Å (heavy atoms only) to remove redundant conformers.
-
Submit the unique conformers to a PM6 semi-empirical optimization [2].
-
Causality: PM6 relaxes steric clashes that OPLS4 might have over-penalized, ensuring the starting geometries for DFT are physically realistic, thereby saving expensive SCF convergence cycles.
Step 3: High-Level Refinement and Validation (DFT)
-
Optimize the PM6-refined structures using B3LYP-D3/cc-pVTZ [3].
-
Critical Validation Step: Perform a vibrational frequency calculation at the same level of theory.
-
Self-Validation: Verify that all conformers possess zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state (e.g., the peak of a ring-flip), not a stable conformer, and must be discarded.
-
Calculate the Gibbs Free Energy ( ΔG ) and apply the Boltzmann equation to determine the final population ratio.
Computational Workflow Visualization
The following diagram maps the logical flow of the self-validating conformational analysis protocol.
Figure 1: Hierarchical computational workflow for piperidine conformational analysis.
Conclusion
For cis-2-methylpiperidine-3-carbonitrile, relying solely on force fields like OPLS4 provides an excellent starting point but risks slight energetic deviations due to the inability to model complex electronic interactions of the cyano group. Conversely, jumping straight to DFT is computationally wasteful.
The optimal, field-proven methodology is a hierarchical approach . By utilizing OPLS4 for broad sampling, PM6 for geometric relaxation, and B3LYP-D3 for thermodynamic validation, researchers can confidently predict that the cis-2-methylpiperidine-3-carbonitrile exists predominantly (~83%) in the 2-equatorial-methyl, 3-axial-carbonitrile chair conformation in the gas phase.
References
-
Lu, C., Wu, C., Ghoreishi, D., Chen, W., Wang, L., Damm, W., Ross, G. A., Dahlgren, M. K., Russell, E., Von Bargen, C. D., Abel, R., Friesner, R. A., & Harder, E. D. (2021). "OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space." Journal of Chemical Theory and Computation, 17(7), 4291-4300. Available at:[Link]
-
Stewart, J. J. P. (2009). "Application of the PM6 method to modeling proteins." Journal of Molecular Modeling, 15(7), 765-805. Available at:[Link]
-
Shlykov, S. A., et al. (2022). "Conformational diversity of 1-phenylpiperidin-4-one in the gas phase." Office of Scientific and Technical Information (OSTI). Available at:[Link]
Benchmarking the synthesis of "cis-2-Methylpiperidine-3-carbonitrile" against other methods
The 2,3-disubstituted piperidine framework is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The precise spatial arrangement of substituents is often critical for pharmacological activity, making stereocontrolled synthesis a paramount challenge. This guide provides an in-depth, objective comparison of synthetic strategies for obtaining cis-2-Methylpiperidine-3-carbonitrile, a valuable building block for drug discovery. We will move beyond simple protocol recitation to dissect the underlying principles, offering field-proven insights to guide researchers in selecting the optimal method for their specific needs, be it rapid discovery or large-scale production.
The Core Challenge: Mastering Diastereoselectivity
The primary obstacle in synthesizing 2,3-disubstituted piperidines is controlling the relative stereochemistry of the C2 and C3 positions. The formation of the desired cis isomer must be favored over the trans diastereomer. The methods benchmarked below approach this challenge from different strategic standpoints: leveraging the planar nature of an aromatic precursor, utilizing a rigid cyclic intermediate, or building the ring through a stereodirected cyclization.
Method 1: Diastereoselective Catalytic Hydrogenation of a Pyridine Precursor
This is arguably the most direct and atom-economical approach, relying on the reduction of a readily available 2-methyl-3-cyanopyridine precursor.[1] The stereochemical outcome is dictated during the hydrogenation process, where the planar pyridine ring adsorbs onto the surface of a heterogeneous catalyst, followed by the sequential delivery of hydrogen atoms, typically from the same face, leading to the cis product.[2][3]
Workflow Overview
The process is a two-stage approach: synthesis of the pyridine precursor followed by its stereoselective reduction.
Experimental Protocols
Protocol 1A: Synthesis of 2-Methyl-3-cyanopyridine (Precursor)
This protocol is based on the well-established ammoxidation of methylpyridines, a common industrial method.[4]
-
Reactor Setup: In a fixed-bed reactor, charge a vanadium-based catalyst (e.g., V₂O₅ on a silica support).
-
Feed Preparation: Prepare a gaseous feed mixture of 2,3-lutidine, ammonia, air, and water. A typical molar ratio is 1:4:8:25 (lutidine:ammonia:water:air).[5]
-
Reaction: Heat the reactor to 350-400°C. Pass the gaseous feed mixture over the catalyst bed.
-
Work-up: Condense the reactor effluent. The 2-methyl-3-cyanopyridine product can be isolated from the aqueous layer by extraction with an organic solvent (e.g., toluene) followed by distillation under reduced pressure.
Protocol 1B: Hydrogenation using Platinum(IV) Oxide (PtO₂)
This classic method utilizes Adams' catalyst in an acidic medium, which activates the pyridine ring towards reduction and prevents catalyst poisoning by the basic piperidine product.[1][6]
-
Reactor Setup: To a high-pressure autoclave, add 2-methyl-3-cyanopyridine (1.0 eq).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). Carefully add PtO₂ catalyst (2-5 mol%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[7][8] Stir the reaction vigorously at room temperature for 6-12 hours.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the acetic acid under reduced pressure. Dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH >12, and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by distillation or chromatography.
Protocol 1C: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
This method employs a more modern catalyst that can operate under milder conditions while still providing excellent diastereoselectivity.[9][10]
-
Reactor Setup: To a pressure vessel, add 2-methyl-3-cyanopyridine (1.0 eq).
-
Solvent and Catalyst: Add 2,2,2-trifluoroethanol (TFE) as the solvent (approx. 1.0 M concentration). Add Rh₂O₃ catalyst (0.5-1.0 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 5 bar.[9] Heat the reaction to 40°C and stir for 16-24 hours.
-
Work-up: After cooling and venting, filter the mixture to remove the catalyst. Remove the solvent under reduced pressure. The product can be purified by standard methods if necessary.
Performance Comparison
| Parameter | Method 1B: PtO₂ / Acetic Acid | Method 1C: Rh₂O₃ / TFE |
| Pressure | 50 - 70 bar[7] | 5 bar[9] |
| Temperature | Room Temperature | 40°C |
| Typical Time | 6 - 12 h | 16 - 24 h |
| Catalyst Loading | 2 - 5 mol% | 0.5 - 1.0 mol% |
| Reported Yield | Good to Excellent (>85%) | Excellent (>95%) |
| Diastereoselectivity (cis:trans) | Good (Typically >90:10)[11] | Excellent (>95:5)[10] |
Expert Analysis & Trustworthiness
-
Causality: The preference for cis addition is a classic example of surface-mediated catalysis. The pyridine ring adsorbs flat onto the catalyst surface. The subsequent delivery of hydrogen atoms occurs from this catalyst face before the intermediate has a chance to desorb and re-adsorb on the opposite face. The use of acidic conditions with PtO₂ is critical; protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to reduction.[1]
-
Trustworthiness: Catalytic hydrogenation of pyridines is a cornerstone of heterocyclic chemistry. The protocols described are based on highly reputable and widely cited methodologies, ensuring their reliability and reproducibility.[1][9][10][11] The cis-selectivity for 2,3-disubstituted systems is a well-documented phenomenon.[3]
Method 2: Diastereoselective Reduction of a Cyclic Lactam Intermediate
This strategy introduces stereocontrol by first constructing a rigid δ-lactam (a cyclic amide) precursor. The conformation of this ring then directs the facial attack of a reducing agent, allowing for predictable stereochemical outcomes. This multi-step approach offers a higher potential for stereochemical fidelity compared to direct hydrogenation.
Workflow Overview
This is a multi-step sequence involving the construction of a piperidin-2-one ring followed by its stereoselective reduction.
Experimental Protocol
This protocol is a representative example based on established methods for the stereoselective reduction of lactams.[12]
-
Lactam Synthesis: Synthesize the 6-methyl-5-cyanopiperidin-2-one precursor via a suitable multi-step route (e.g., Dieckmann condensation followed by functional group manipulations). This step is non-trivial and establishes the relative stereochemistry that will be reduced.
-
Reactor Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the lactam precursor (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0°C in an ice bath. Add borane dimethyl sulfide complex (BH₃·Me₂S, approx. 2.0-3.0 eq) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up: Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of methanol, followed by 1M HCl. Remove the solvents under reduced pressure. Basify the aqueous residue with NaOH and extract the product with an organic solvent. Dry, concentrate, and purify via chromatography to isolate the cis product.
Performance & Analysis
-
Expected Yield: Moderate to good (50-80% for the reduction step).
-
Expected Diastereoselectivity (cis:trans): Potentially very high (>95:5), depending on the substrate and the directing groups on the lactam.[12]
-
Expertise & Causality: The stereochemical outcome is controlled by the delivery of the hydride from the less sterically hindered face of the lactam-borane complex. The existing substituents on the ring dictate the conformation and thus which face is more accessible. This method decouples ring formation from the final stereocenter-setting reduction, offering more points for optimization and control.
-
Trustworthiness: The stereoselective reduction of lactams is a reliable and well-understood transformation in organic synthesis, frequently used in the total synthesis of alkaloids and other complex nitrogen heterocycles.
Benchmarking Summary and Decision Guide
The choice of synthetic route is ultimately a function of project goals, available resources, and the desired scale of operation.
Quantitative Comparison of Methods
| Metric | Method 1B (PtO₂) | Method 1C (Rh₂O₃) | Method 2 (Lactam Reduction) |
| Overall Step Count | Low (2 steps) | Low (2 steps) | High (≥ 4 steps) |
| Estimated Overall Yield | Good | Very Good | Moderate |
| Diastereoselectivity (cis) | Good (>9:1) | Excellent (>19:1) | Potentially Excellent (>19:1) |
| Catalyst/Reagent Cost | Moderate (Pt) | High (Rh) | Low (Borane) |
| Operational Complexity | Moderate (High Pressure) | Low (Low Pressure) | High (Multi-step, inert atm.) |
| Scalability | High | High | Moderate |
| Atom Economy | Excellent | Excellent | Poor |
Decision-Making Workflow
This logic diagram can help guide the selection process based on key project priorities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cooperative Brønsted Acid and Photo‐Promoted Stereoselective Synthesis of Substituted Piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines [pubmed.ncbi.nlm.nih.gov]
cis-2-Methylpiperidine-3-carbonitrile proper disposal procedures
As a Senior Application Scientist, I understand that managing the lifecycle of research chemicals—from synthesis to disposal—is critical for maintaining laboratory safety, regulatory compliance, and environmental stewardship.
cis-2-Methylpiperidine-3-carbonitrile is a valuable building block in drug discovery and pharmaceutical research. However, as a functionalized nitrogen heterocycle containing both a basic piperidine ring and a nitrile group, it presents specific physicochemical hazards that dictate strict handling and disposal protocols.
The following guide outlines the self-validating safety systems and operational disposal plans required for this compound, grounded in recognized "Prudent Practices" for laboratory safety[1].
Physicochemical Hazard Profile & Causality
To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards.
-
The Piperidine Moiety: Piperidine derivatives are typically basic and can act as skin, eye, and respiratory irritants[2]. In environmental systems, organic amines can be toxic to aquatic life and disrupt the biological cultures used in municipal wastewater treatment.
-
The Nitrile Group: While aliphatic nitriles are generally stable under standard conditions, they require careful segregation. Exposure to strong acids or extreme thermal degradation can potentially liberate toxic nitrogen oxides (NOx) or hydrogen cyanide gas[2].
Table 1: Hazard Summary and Required PPE
| Parameter | Specification / Requirement | Causality / Rationale |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) | Basic amine functionality interacts with mucosal membranes[2]. |
| Incompatible Materials | Strong oxidizers, strong acids | Risk of exothermic reaction or toxic gas release[2]. |
| Required PPE | Nitrile gloves, safety goggles, lab coat | Prevents dermal and ocular exposure. Note: If handled in solvent, verify glove breakthrough times[3]. |
| Engineering Controls | Chemical Fume Hood | Prevents inhalation of dust (if solid) or aerosols[2]. |
Standard Operating Procedure (SOP): Waste Segregation & Disposal
The core tenet of modern laboratory waste management is that chemical waste must never be disposed of via evaporation or drain disposal[3]. All disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[2].
Step-by-Step Disposal Workflow
Step 1: Determine the Waste Stream
-
Pure Compound (Solid/Liquid): Unused or expired neat material must be kept in its original, tightly sealed container.
-
Reaction Mixtures/Solutions: If the compound is dissolved in a solvent (e.g., dichloromethane, methanol), the waste classification is dictated by the solvent.
Step 2: Segregation and Containment
-
Action: Place the waste into a chemically compatible, designated hazardous waste container (typically High-Density Polyethylene (HDPE) or glass).
-
Causality: Segregation prevents unintended cross-reactions. Do not mix this nitrogenous waste with strong acids or heavy metal waste. If dissolved in a halogenated solvent (like chloroform), it must go into a "Halogenated Organic Waste" container[3]. If in a non-halogenated solvent, use the "Non-Halogenated Organic Waste" stream.
Step 3: Regulatory Labeling
-
Action: Attach a hazardous waste tag immediately upon adding the first drop of waste to the container.
-
Requirement: Write the full chemical name ("cis-2-Methylpiperidine-3-carbonitrile") in English. Do not use chemical formulas, acronyms, or shorthand[3]. Check the appropriate hazard boxes (e.g., "Toxic", "Irritant").
Step 4: Storage and EHS Handoff
-
Action: Store the waste container in a designated Secondary Containment tray within a well-ventilated area (e.g., under a fume hood or in a ventilated flammable storage cabinet) until pickup.
-
Action: Submit a hazardous waste pickup request to your institutional EHS department[3]. The material will ultimately be destroyed via high-temperature commercial incineration, which safely breaks down the molecule into carbon dioxide, water, and manageable nitrogen oxides[2].
Spill Response and Decontamination Protocol
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.
-
Assess and Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood is running or local ventilation is active.
-
Don Appropriate PPE: Ensure you are wearing fresh nitrile gloves, a lab coat, and safety goggles[3]. If a large dust cloud is present, respiratory protection may be required per your institutional Chemical Hygiene Plan[4].
-
Containment (Solid Spill): If the material is a solid powder, do not dry-sweep, as this generates inhalable dust[2]. Gently cover the spill with damp paper towels or an inert absorbent material.
-
Containment (Liquid Spill): If dissolved in a solvent, surround and cover the spill with an inert chemical absorbent (e.g., vermiculite, sand, or commercial spill pads).
-
Collection: Carefully scoop the absorbed material or sweepings into a suitable, sealable waste container[5].
-
Decontamination: Wash the spill surface with a mild detergent and water, or an appropriate solvent, collecting all cleaning materials as hazardous waste.
Waste Management Decision Pathway
The following diagram illustrates the validated decision-making process for routing cis-2-Methylpiperidine-3-carbonitrile waste to its proper end-of-life treatment.
Caption: Decision matrix for the segregation and disposal of cis-2-Methylpiperidine-3-carbonitrile.
References
-
Oregon State University. "safety [Minot Lab Wiki] - Protocol for disposing solvents". Oregon State University. Available at:[Link]
-
AAPPTec, LLC. "Safety Data Sheet: piperidine-4-carboxylic acid derivatives". AAPPTec. Available at:[Link]
-
Kansas State University. "Prudent Practices in Laboratory Safety". Kansas State College of Veterinary Medicine. Available at: [Link]
-
American Chemical Society (ACS). "The Safety “Use Case”: Co-Developing Chemical Information Management and Laboratory Safety Skills". ACS Publications. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
